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Core Science & Biosynthesis

Foundational

Biosynthesis Pathway of Petunidin 3-Monoglucoside in Vitis vinifera: A Comprehensive Mechanistic Guide

Executive Summary Petunidin 3-O-monoglucoside is a tri-hydroxylated, mono-methoxylated anthocyanin responsible for the deep purple and blue chromatic profiles in the berry skins of Vitis vinifera (grapevine)[1]. In the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Petunidin 3-O-monoglucoside is a tri-hydroxylated, mono-methoxylated anthocyanin responsible for the deep purple and blue chromatic profiles in the berry skins of Vitis vinifera (grapevine)[1]. In the context of drug development and nutritional biochemistry, petunidin derivatives are highly valued for their potent antioxidant properties and their specific binding affinity for human gastric bilitranslocase[2]. This whitepaper provides an in-depth mechanistic breakdown of its biosynthesis, detailing the enzymatic kinetics, genetic regulation, and self-validating experimental protocols required for its isolation and quantification.

Mechanistic Breakdown of the Biosynthetic Pathway

The biosynthesis of petunidin 3-O-glucoside is a highly coordinated process that bridges the general phenylpropanoid pathway with the specialized flavonoid and anthocyanin branches.

Phase I: Phenylpropanoid Precursors

The pathway initiates in the cytoplasm with the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) . The resulting cinnamic acid is hydroxylated by Cinnamate 4-hydroxylase (C4H) and subsequently activated by 4-coumarate:CoA ligase (4CL) to yield p-coumaroyl-CoA, the primary building block for all flavonoids[3].

Phase II: Flavonoid Core Formation

Chalcone synthase (CHS) catalyzes the stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is rapidly isomerized into the flavanone naringenin by Chalcone isomerase (CHI) [4][5]. Flavanone 3-hydroxylase (F3H) then hydroxylates naringenin at the C3 position to form dihydrokaempferol[4].

Phase III: Branching to Tri-hydroxylated Anthocyanidins

The critical divergence point in V. vinifera for the production of dark pigments (delphinidin, petunidin, malvidin) is governed by Flavonoid 3',5'-hydroxylase (F3'5'H) .

  • Causality & Flux Control: F3'5'H is a cytochrome P450 enzyme that hydroxylates the B-ring of dihydrokaempferol at both the 3' and 5' positions to yield dihydromyricetin[6][7]. The competitive interplay between F3'H (which leads to di-hydroxylated cyanidin/peonidin) and F3'5'H dictates the final anthocyanin profile. High expression of F3'5'H effectively pulls the metabolic flux toward the tri-hydroxylated branch[6]. Dihydromyricetin is reduced by Dihydroflavonol 4-reductase (DFR) to leucodelphinidin, which is subsequently oxidized by Leucoanthocyanidin dioxygenase (LDOX/ANS) to form the highly unstable aglycone, delphinidin[4][8].

Phase IV: Glycosylation and Methylation (The Stabilization Steps)

Free anthocyanidins (aglycones) are highly unstable, prone to spontaneous oxidation, and rarely accumulate in plant tissues.

  • The Glycosylation Commitment: In V. vinifera, UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) acts as the primary stabilizing enzyme. It transfers a glucose moiety from UDP-glucose strictly to the C3 position of delphinidin, forming delphinidin 3-O-glucoside[8]. UFGT expression is the committed, rate-limiting step for anthocyanin accumulation, initiating only at véraison (the onset of ripening)[4].

  • The Methylation Sequence: Following glycosylation, Anthocyanin O-methyltransferase (AOMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the 3'-hydroxyl group on the B-ring of delphinidin 3-O-glucoside to yield petunidin 3-O-glucoside[9][10].

  • Kinetic Causality: While AOMT can technically methylate aglycones in vitro, its catalytic efficiency ( kcat​/Km​ ) is significantly higher for 3-O-glucosylated substrates. This strict kinetic preference ensures that in planta, methylation strictly follows glycosylation, preventing the accumulation of unstable methylated aglycones[10][11].

Pathway Visualization

Pathway Phe L-Phenylalanine PAL PAL, C4H, 4CL Phe->PAL pCoumCoA p-Coumaroyl-CoA CHS CHS pCoumCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Nar Naringenin F3H F3H Nar->F3H DHK Dihydrokaempferol F35H F3'5'H DHK->F35H DHM Dihydromyricetin DFR DFR DHM->DFR LeuDel Leucodelphinidin LDOX LDOX / ANS LeuDel->LDOX Del Delphinidin (Aglycone) UFGT UFGT Del->UFGT Del3G Delphinidin 3-O-glucoside AOMT AOMT Del3G->AOMT Pet3G Petunidin 3-O-glucoside PAL->pCoumCoA CHS->NarChal CHI->Nar F3H->DHK F35H->DHM DFR->LeuDel LDOX->Del UFGT->Del3G AOMT->Pet3G

Biosynthetic pathway of petunidin 3-O-glucoside in Vitis vinifera from L-phenylalanine.

Enzymatic Kinetics and Substrate Specificity

The terminal steps of the pathway are tightly controlled by the kinetic parameters of UFGT and AOMT. The table below summarizes the quantitative kinetic data for these key stabilization enzymes in V. vinifera.

EnzymePrimary SubstrateProduct Km​ ( μ M) kcat​ (s⁻¹)Optimum pHCofactor / Donor
UFGT Delphinidin (Aglycone)Delphinidin 3-O-glucoside~15 - 25N/A8.0UDP-Glucose
AOMT Delphinidin 3-O-glucosidePetunidin 3-O-glucoside44 ± 60.1187.5SAM, Mg²⁺
AOMT Delphinidin (Aglycone)Petunidin (Aglycone)74 ± 20.0847.5SAM, Mg²⁺

(Data synthesized from Hugueney et al., 2009[10] and UniProt KB[11]. Note the higher kcat​ and lower Km​ for the glucosylated substrate, validating the sequence of glycosylation prior to methylation).

Experimental Workflows: Self-Validating Protocols

Protocol 1: Extraction and LC-MS/MS Quantification of Petunidin 3-O-glucoside

Rationale: Anthocyanins are highly pH-sensitive. At a pH > 3, the stable red flavylium cation hydrates into a colorless carbinol pseudobase and eventually degrades. This protocol utilizes severe acidification to lock the molecule in its detectable cation form.

  • Tissue Preparation: Lyophilize V. vinifera berry skins immediately post-harvest. Mill to a fine powder under liquid nitrogen to halt endogenous enzymatic degradation.

  • Acidified Extraction: Suspend 500 mg of powder in 5 mL of an extraction solvent comprising Methanol/Water/Hydrochloric Acid (70:29:1, v/v/v). The 1% HCl ensures the pH remains < 2.0.

  • Cold Sonication: Sonicate the mixture for 20 minutes at 4°C. Causality: Low temperature prevents the thermal cleavage of the glycosidic bond.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 μm PTFE syringe filter into an amber LC vial (to prevent photo-degradation).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

    • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

    • Detection: Monitor DAD absorbance at 520 nm.

    • Mass Spectrometry (ESI+): Monitor the precursor ion [M]+ at m/z 479.1 (Petunidin 3-O-glucoside). Apply collision energy (CE ~20-30 eV) to observe the dominant product ion at m/z 317.1 (Petunidin aglycone), which corresponds to the neutral loss of the glucose moiety (-162 Da).

Protocol 2: In Vitro AOMT Enzymatic Activity Assay

Rationale: This assay validates the specific 3'-O-methylation capacity of VvAOMT and demonstrates its strict dependency on divalent cations.

  • Enzyme Preparation: Express recombinant VvAOMT in E. coli and purify via Ni-NTA affinity chromatography[10].

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 2 mM MgCl₂ (Causality: AOMT is strictly cation-dependent; omitting Mg²⁺ abolishes structural stability and activity[10][12]).

    • 100 μM Delphinidin 3-O-glucoside (Substrate)

    • 200 μM S-adenosyl-L-methionine (SAM, Methyl donor)[9].

  • Catalysis: Initiate the reaction by adding 1 μg of purified AOMT protein. Incubate at 30°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 10 μL of 20% (v/v) trifluoroacetic acid (TFA). Causality: Rapid acidification denatures the AOMT enzyme, halting catalysis, and stabilizes the newly formed petunidin 3-O-glucoside.

  • Quantification: Analyze the reaction mixture via HPLC-DAD at 520 nm to quantify the conversion peak of delphinidin 3-O-glucoside to petunidin 3-O-glucoside.

Regulatory Mechanisms & Environmental Modulation

The biosynthesis of petunidin 3-O-glucoside is not static; it is heavily modulated by transcriptional networks and environmental stimuli.

  • Transcriptional Control: The pathway is governed by MYB transcription factors (specifically VvMYBA1 and VvMYBA2). These factors bind directly to the promoters of UFGT and AOMT, upregulating their expression exclusively during the ripening phase[3][13].

  • Light & Temperature Synergy: High solar exposure combined with low night temperatures synergistically upregulates F3'5'H, UFGT, and AOMT. This environmental condition actively shifts the metabolic flux toward the tri-hydroxylated branch, enriching the petunidin and malvidin pools[3][6]. Conversely, canopy shading significantly decreases petunidin 3-O-glucoside concentrations[5].

  • Water Deficit (Drought Stress): Controlled drought stress (deficit irrigation) triggers abscisic acid (ABA) accumulation. ABA acts as a hormonal signal that strongly upregulates UFGT and OMT transcripts, thereby increasing the total concentration of methoxylated anthocyanins in the berry skin[2].

References

  • [4] Boss PK, Davies C, Robinson SP. Analysis of the Expression of Anthocyanin Pathway Genes in Developing Vitis vinifera L. cv Shiraz Grape Berries and the Implications for Pathway Regulation. PubMed / NIH.4

  • [2] Castellarin SD, et al. Transcriptional regulation of anthocyanin biosynthesis in ripening fruits of grapevine under seasonal water deficit. PubMed / NIH. 2

  • [3] Poudel PR, et al. Light modulates the transcriptomic accumulation of anthocyanin biosynthetic pathway genes in red and white grapes. Journal of Plant Biotechnology. 3

  • [8] He F, et al. Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes. Semantic Scholar. 8

  • [6] Azuma A. Genetic and Environmental Impacts on the Biosynthesis of Anthocyanins in Grapes. J-Stage. 6

  • [9] Wikipedia Contributors. Petunidin. Wikipedia. 9

  • [1] Zhang Y, et al. Metabolomic and transcriptomic analyses reveal the effects of self- and hetero-grafting on anthocyanin biosynthesis in grapevine. Oxford Academic. 1

  • [7] Ferreira V, et al. Characterization of the glucosylated anthocyanin profile of 27 red grape (Vitis vinifera L.) varieties grown in Portugal. PMC / NIH. 7

  • [5] Braidot E, et al. Transport and accumulation of flavonoids in grapevine (Vitis vinifera L.). Taylor & Francis Online. 5

  • [10] Hugueney P, et al. A Novel Cation-Dependent O-Methyltransferase Involved in Anthocyanin Methylation in Grapevine. PMC / NIH. 10

  • [11] UniProt Consortium. C7AE94 | FAOMT_VITVI - Vitis vinifera (Grape). UniProt. 11

  • [12] Hugueney P, et al. A Novel Cation-Dependent O-Methyltransferase Involved in Anthocyanin Methylation in Grapevine. ResearchGate. 12

  • [13] Fournier-Level A, et al. Genetic mechanisms underlying the methylation level of anthocyanins in grape (Vitis vinifera L.). PMC / NIH. 13

Sources

Exploratory

A Technical Guide to Petunidin 3-Monoglucoside in Dark Berries: Natural Sources, Biosynthesis, and Analysis

This technical guide provides a comprehensive overview of petunidin 3-monoglucoside, a significant anthocyanin found in a variety of dark berries. Tailored for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of petunidin 3-monoglucoside, a significant anthocyanin found in a variety of dark berries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural prevalence of this compound, its biosynthesis, and the analytical methodologies crucial for its extraction, identification, and quantification.

Introduction to Petunidin 3-Monoglucoside

Petunidin 3-monoglucoside is a water-soluble flavonoid pigment responsible for the deep red, purple, and blue hues observed in many fruits and vegetables.[1][2] As a member of the anthocyanin family, it is the glycosylated form of petunidin, an anthocyanidin characterized by a specific hydroxylation and methoxylation pattern on its C6-C3-C6 carbon skeleton.[3] The presence of a glucose moiety at the C3 position enhances its stability and solubility.[4] Beyond its role as a natural colorant, petunidin 3-monoglucoside is of significant interest to the scientific community due to its potential health benefits, which are largely attributed to its antioxidant properties.[3]

Natural Abundance in Dark Berries

A diverse array of dark-hued berries serve as rich natural sources of petunidin 3-monoglucoside. The concentration of this anthocyanin can vary significantly between different berry species and even among cultivars of the same species, influenced by factors such as genetics, growing conditions, and maturity at harvest.[5]

Berry SpeciesCultivar(s)Reported Petunidin 3-O-glucoside Content (mg/100g FW)References
Blueberry (Vaccinium corymbosum)GardenblueHigh levels detected[5]
MistyHigh levels detected[5]
BrightwellPresent, with higher levels of petunidin 3,5-diglucoside and petunidin 3-O-galactoside[5]
RabbiteyePresent, along with petunidin-3-(p-coumaroyl-glucoside)[6]
Black Currant (Ribes nigrum)Not specifiedPetunidin glycosides present as minor components[7]
Grape (Vitis vinifera)Red Grape VarietiesMean content of 1.40 mg/100 ml in red wine[8]
Aestivalis grape (Black)6.20 mg/100 g FW[8]
Apulian Seedless VarietiesPresent alongside its p-coumaroyl derivative[9]
Myrtle Berries (Myrtus communis)Salento areaApproximately 25.8% of total pigments[10]

FW: Fresh Weight. Content levels are indicative and can vary.

Biosynthesis of Petunidin 3-Monoglucoside

The biosynthesis of petunidin 3-monoglucoside is a branch of the broader flavonoid pathway, originating from the general phenylpropanoid pathway. The process involves a series of enzymatic reactions that build and modify the flavonoid backbone.

Petunidin_Biosynthesis Phenylalanine Phenylalanine C4H C4H Phenylalanine->C4H PAL 4-Coumaroyl-CoA 4-Coumaroyl-CoA C4H->4-Coumaroyl-CoA 4CL CHS CHS 4-Coumaroyl-CoA->CHS CHI CHI CHS->CHI F3H F3H CHI->F3H Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol F35H F3'5'H Dihydrokaempferol->F35H Dihydromyricetin Dihydromyricetin F35H->Dihydromyricetin DFR DFR Dihydromyricetin->DFR Leucodelphinidin Leucodelphinidin DFR->Leucodelphinidin ANS ANS Leucodelphinidin->ANS Delphinidin Delphinidin ANS->Delphinidin OMT OMT Delphinidin->OMT Petunidin Petunidin OMT->Petunidin UFGT UFGT Petunidin->UFGT Petunidin_3_glucoside Petunidin 3-O-glucoside UFGT->Petunidin_3_glucoside

Caption: Biosynthetic pathway of petunidin 3-monoglucoside.

The key enzymatic steps leading to the formation of petunidin begin with the conversion of phenylalanine.[11] The core flavonoid structure is assembled and subsequently hydroxylated by enzymes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol.[12] The crucial B-ring hydroxylation pattern of petunidin is established by Flavonoid 3',5'-Hydroxylase (F3'5'H), which converts dihydrokaempferol to dihydromyricetin.[12] Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) then catalyze the formation of the unstable anthocyanidin, delphinidin.[13] An O-methyltransferase (OMT) subsequently methylates delphinidin to form petunidin.[14] Finally, the stable petunidin 3-monoglucoside is formed through the action of UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), which attaches a glucose molecule at the 3-hydroxyl position.[14]

Extraction and Isolation Protocols

The extraction of petunidin 3-monoglucoside from dark berries is a critical first step for its analysis and potential application. As anthocyanins are polar molecules, polar solvents are most effective for their extraction.[15]

A Generalized Protocol for Anthocyanin Extraction:

  • Sample Preparation: Fresh or frozen berries should be homogenized to increase the surface area for extraction. Freeze-drying the berries prior to grinding can improve extraction efficiency.[16]

  • Solvent Selection: Acidified methanol or ethanol are commonly used extraction solvents. The addition of a small amount of acid (e.g., 0.1% HCl or 1% formic acid) is crucial to maintain the stability of the anthocyanins in their colored flavylium cation form.[15]

  • Extraction Procedure:

    • Macerate the homogenized berry material in the acidified solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Extraction can be performed at room temperature with agitation for several hours or accelerated using techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[17] These methods can enhance extraction yields and reduce extraction times.

    • Protect the extraction mixture from light to prevent photodegradation of the anthocyanins.

  • Purification:

    • Following extraction, the mixture is typically centrifuged or filtered to remove solid plant material.

    • The supernatant can be concentrated under reduced pressure to remove the extraction solvent.

    • For further purification and isolation of petunidin 3-monoglucoside, solid-phase extraction (SPE) using a C18 cartridge is a common and effective method.[15] The anthocyanins are adsorbed onto the C18 stationary phase, and interfering compounds like sugars and organic acids can be washed away with acidified water. The anthocyanins are then eluted with acidified methanol or ethanol.

Extraction_Workflow Start Dark Berry Sample Homogenization Homogenization/ Grinding Start->Homogenization Extraction Solvent Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Anthocyanin Extract Filtration->Crude_Extract Concentration Solvent Evaporation Crude_Extract->Concentration SPE Solid-Phase Extraction (SPE) C18 Cartridge Concentration->SPE Purified_Extract Purified Anthocyanin Fraction SPE->Purified_Extract

Caption: General workflow for the extraction and purification of anthocyanins.

Analytical Methodologies for Identification and Quantification

Accurate identification and quantification of petunidin 3-monoglucoside are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely employed technique.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

This is a robust and common method for the quantification of anthocyanins.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is employed, commonly using a mixture of acidified water (e.g., with formic or acetic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[18][19]

  • Detection: The diode-array detector is set to monitor the absorbance at the visible maximum for anthocyanins, which is typically around 520 nm.[18][19]

  • Quantification: Petunidin 3-monoglucoside is quantified by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For unambiguous identification and enhanced sensitivity, LC-MS/MS is the method of choice.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used, as the flavylium cation of anthocyanins is readily ionized.

  • Mass Analysis: The mass spectrometer can be operated in full scan mode to determine the molecular weight of the eluting compounds. For petunidin 3-monoglucoside, the expected [M]+ ion is at m/z 479.[20]

  • Fragmentation (MS/MS): By selecting the parent ion (m/z 479) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. A major fragment ion at m/z 317 corresponds to the petunidin aglycone, confirming the identity of the compound.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated anthocyanins, including the determination of glycosylation sites and the nature of acylating groups, if present.[21][22]

Stability and Degradation

The stability of petunidin 3-monoglucoside, like other anthocyanins, is influenced by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3), where the red flavylium cation predominates. As the pH increases, they undergo structural transformations to colorless or bluish forms, which are less stable.[23]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[15] Thermal processing, such as in the production of jams or juices, can lead to significant losses of petunidin 3-monoglucoside.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of anthocyanins.[23]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: Endogenous enzymes in the fruit matrix, such as polyphenol oxidases and glycosidases, can degrade anthocyanins if not inactivated during processing.

The degradation of petunidin 3-monoglucoside can proceed through the cleavage of the glycosidic bond to yield the petunidin aglycone and glucose, or through the opening of the heterocyclic C-ring to form chalcone intermediates, which can further break down into phenolic acids and aldehydes.[24]

Conclusion

Petunidin 3-monoglucoside is a noteworthy anthocyanin with significant presence in a variety of dark berries. Understanding its natural distribution, biosynthetic pathway, and the factors influencing its stability is paramount for researchers and professionals in the fields of food science, nutrition, and drug development. The application of robust extraction and analytical techniques, particularly HPLC-DAD and LC-MS/MS, is essential for the accurate characterization and quantification of this compound, paving the way for further investigation into its biological activities and potential applications.

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  • Landi, M., & Tattini, M. (2021). Anthocyanins: Biosynthesis, Distribution, Ecological Role, and Use of Biostimulants to Increase Their Content in Plant Foods—A Review. Plants, 10(3), 493.
  • Wikipedia. (2022, December 28). Petunidin-3-O-glucoside. Retrieved from [Link]

  • Iacopini, P., Baldi, M., & Storchi, P. (2012). HPLC-DAD-ESI-MS analysis of flavonoid compounds in 5 seedless table grapes grown in Apulian Region. Journal of Food Science, 77(2), C186-C192.
  • Castañeda-Ovando, A., de Lourdes Pacheco-Hernández, M., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2009). Anthocyanins: Factors Affecting Their Stability and Degradation. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 37(2), 10-19.
  • da Silva, A. J. R., & de Souza, G. H. B. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 28(5), 2217.
  • Giusti, M. M., & Wrolstad, R. E. (2003). Acylated anthocyanins from edible sources and their applications in food. Biochemical Engineering Journal, 14(3), 217-225.
  • Nile, S. H., & Park, S. W. (2025). Review of Functional and Pharmacological Activities of Berries. Journal of Food Science and Nutrition, 30(10), 1-20.
  • Atie, N. (2018). Method validation of delphinidin-3-o-glucoside chloride in rat plasma by high-performance liquid chromatography (hplc)
  • Liu, Y., & Yao, Y. (2023). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Foods, 12(3), 629.
  • Lee, J., & Wrolstad, R. E. (2005). Correlation of two anthocyanin quantification methods. Journal of Food Science, 70(1), C57-C62.
  • NP-MRD. (2021, June 22). Showing NP-Card for Petunidin 3-glucoside (NP0043944). Retrieved from [Link]

  • Nemś, A., & Pęksa, A. (2024).
  • Phenol-Explorer. (n.d.). Showing retention factors for Petunidin 3-O-glucoside in foods with the process jam making. Retrieved from [Link]

  • Li, X., & Wang, L. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Journal of Agricultural and Food Chemistry.

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Foundational

The Dual Paradigm of Petunidin 3-Glucoside: From Plant Pigmentation to Pharmacological Defense Mechanisms

Executive Summary Petunidin 3-glucoside (Pt3G) is a highly functional, water-soluble flavonoid belonging to the anthocyanin class. Characterized by its unique ortho-methoxy substitution on the B-ring, Pt3G plays a dual r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Petunidin 3-glucoside (Pt3G) is a highly functional, water-soluble flavonoid belonging to the anthocyanin class. Characterized by its unique ortho-methoxy substitution on the B-ring, Pt3G plays a dual role in botanical systems: it is a primary driver of dark purple and blue pigmentation, and it serves as a robust biochemical defense mechanism against abiotic and biotic stressors. This whitepaper synthesizes the biosynthetic pathways, mechanistic functions, and self-validating analytical workflows required to isolate and quantify Pt3G. Furthermore, it bridges the gap between plant physiology and human pharmacology, detailing how the molecular defense mechanisms of Pt3G are being translated into therapeutic applications for oxidative stress and metabolic disorders.

Biochemical Identity and Biosynthesis of Pt3G

Anthocyanins are synthesized via the highly conserved phenylpropanoid pathway. The structural diversity of these pigments—ranging from pelargonidin to malvidin—is dictated by the specific hydroxylation and methylation patterns on the flavonoid B-ring.

Petunidin 3-glucoside is an O-methylated anthocyanin. Its biosynthesis requires the sequential action of several key enzymes. Dihydrokaempferol is hydroxylated by flavonoid 3',5'-hydroxylase (F3'5'H) to form dihydromyricetin, which is subsequently reduced and oxidized to form the delphinidin aglycone[1]. An O-methyltransferase (OMT) then methylates delphinidin to form petunidin. Finally, the critical stabilization step occurs: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) catalyzes the glycosylation of petunidin at the C3 position to form Pt3G[2].

Causality of Glycosylation: The aglycone form (petunidin) is highly unstable in aqueous environments. Glycosylation at the 3-O-position is a mandatory physiological step that drastically improves the molecule's solubility and chemical stability, preventing spontaneous degradation and facilitating its active transport into the plant vacuole for storage[2].

Biosynthesis Phe Phenylalanine Naringenin Naringenin Phe->Naringenin PAL, CHS, CHI DHK Dihydrokaempferol Naringenin->DHK F3H DHM Dihydromyricetin DHK->DHM F3'5'H Delphinidin Delphinidin DHM->Delphinidin DFR, ANS Petunidin Petunidin Delphinidin->Petunidin OMT (Methylation) Pt3G Petunidin 3-glucoside (Pt3G) Petunidin->Pt3G 3GT / UFGT (Glycosylation)

Biosynthesis pathway of Petunidin 3-glucoside from Phenylalanine.

Mechanistic Role in Plant Pigmentation

The visible phenotype of Pt3G in plant tissues—such as the dark purple corona filaments of Passiflora species or the deep hues of bilberries—is not solely a function of its static chemical structure. Pigmentation is a dynamic, supramolecular phenomenon governed by the following factors:

  • Vacuolar pH Dependence: Anthocyanins exist in a pH-dependent structural equilibrium. In the highly acidic environment of the plant vacuole (pH < 3), Pt3G exists primarily as the red-colored flavylium cation. As the pH increases toward neutral, it undergoes hydration and deprotonation to form a blue/purple quinonoidal base[3].

  • Co-Pigmentation: To stabilize the color and prevent hydration into the colorless carbinol pseudo-base, Pt3G engages in non-covalent stacking interactions (co-pigmentation) with other flavonoids, organic acids, and metal ions. This interaction causes a bathochromic shift (absorption at longer wavelengths), deepening the pigment to intense violet-blue[4].

Functional Role in Plant Defense

Beyond visual signaling for pollinators, Pt3G is heavily upregulated during environmental stress, acting as a frontline biochemical shield.

  • Oxidative Stress & UV Shielding: Pt3G is a potent scavenger of reactive oxygen species (ROS). The dominant mechanism for scavenging hydroxyl radicals (•OH) is Hydrogen Atom Transfer (HAT)[5]. The presence of the 3-O-glucoside moiety actually enhances the electron-donating capacity of the molecule compared to its aglycone counterpart[6]. Furthermore, Pt3G absorbs strongly in the UV spectrum, protecting photosynthetic machinery from photoinhibition.

  • Biotic Stress Resistance: During pathogen attack or herbivory (e.g., infestation by the brown planthopper), anthocyanin biosynthesis pathways are rapidly upregulated. Pt3G mitigates the oxidative burst associated with the plant's hypersensitive response, preventing runaway tissue necrosis while maintaining a hostile environment for the invading organism[5].

Experimental Workflows: Extraction and Quantification

To accurately study Pt3G for either agricultural profiling or drug development, researchers must employ self-validating analytical workflows. Anthocyanins are notoriously susceptible to thermal and pH-induced degradation, necessitating strict environmental controls during sample preparation.

Protocol 1: Self-Validating Extraction of Pt3G

This protocol utilizes a low-pH solvent system to lock the analyte in its stable flavylium state.

  • Tissue Homogenization & Spiking (Self-Validation Step): Lyophilize and mill the plant matrix (e.g., bilberry extract). Weigh exactly 12.5 mg of the solid. Immediately spike the sample with a known concentration of an internal standard (IS) such as cyanidin-3-rutinoside[7].

    • Causality: By quantifying the recovery rate of the IS at the end of the workflow, you create a self-validating system that mathematically corrects for matrix effects and analyte loss, ensuring absolute quantitative accuracy.

  • Acidified Solvent Addition: Add 15 mL of acidified methanol (2% HCl in methanol v/v)[8].

    • Causality: The highly acidic environment forces the equilibrium entirely toward the flavylium cation, preventing the molecule from degrading into the colorless chalcone form during extraction.

  • Cold Extraction: Agitate the mixture at 4°C for 30 minutes in the dark.

    • Causality: Light and heat catalyze the cleavage of the glycosidic bond. Cold, dark extraction preserves the intact Pt3G molecule.

  • Purification: Centrifuge at 3,000 rpm for 5 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter[9].

Protocol 2: UHPLC-MS/MS Quantification
  • Chromatographic Separation: Inject the filtered extract into a UHPLC system equipped with a Polar C18 column.

    • Causality: Standard C18 columns often fail to retain highly polar, water-soluble flavonoids. A Polar C18 column provides the necessary retention to prevent Pt3G from co-eluting with the solvent front[9].

  • Mobile Phase Gradient: Utilize 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Causality: Formic acid acts as an ionization enhancer, ensuring the Pt3G molecules remain protonated for optimal detection in positive ion mode.

  • Mass Spectrometry Detection: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+).

    • Causality: Plant matrices are highly complex. MRM mode allows for the specific isolation of the Pt3G precursor ion (m/z 479) and its product ion (m/z 317, representing the petunidin aglycone after the loss of the 162 Da glucose moiety). This eliminates isobaric interferences from structurally similar co-eluting compounds like delphinidin-3-galactoside[9].

Workflow Sample Plant Matrix + Internal Standard Extraction Acidified Methanol Extraction (2% HCl in MeOH) Sample->Extraction Purification Centrifugation & Filtration (0.22 µm PTFE) Extraction->Purification Separation UHPLC Separation (Polar C18 Column) Purification->Separation Detection ESI-MS/MS Detection (MRM Mode, Pos/Neg) Separation->Detection Analysis Data Acquisition & Quantification Detection->Analysis

Step-by-step analytical workflow for the extraction and quantification of Pt3G.

Pharmacological & Drug Development Implications

The evolutionary adaptations that make Pt3G an excellent plant defense molecule translate directly into high-value pharmacological properties for human health. Drug development professionals are currently investigating Pt3G and related anthocyanins for the management of metabolic syndrome and oxidative stress-related pathologies.

Molecular docking studies have highlighted that Pt3G interacts favorably with critical regulatory proteins, including 11β-hydroxysteroid dehydrogenase (11β-HSD) and protein tyrosine phosphatase (PTP), which are heavily involved in inflammation and insulin resistance[5]. Furthermore, anthocyanin-rich extracts containing Pt3G demonstrate significant α-glucosidase inhibitory activity, presenting a mechanism to blunt postprandial glucose spikes in diabetic patients[10].

Quantitative Data Summary

The following table summarizes critical analytical and pharmacological metrics associated with Pt3G and related reference anthocyanins, providing a benchmark for assay development and therapeutic dosing.

Metric / PropertyCompoundValueReference
Limit of Detection (LOD) Petunidin 3-glucoside0.20 μg/mL[8]
Limit of Quantitation (LOQ) Petunidin 3-glucoside0.78 μg/mL[8]
Nitric Oxide Scavenging (EC50) Petunidin 3-glucoside34.17 µM[6]
Antiglycative Activity (IC50) Petunidin 3-glucoside132.4 ± 3.7 µM[5]
Antioxidant Activity vs Trolox Cyanidin 3-glucoside (Ref)3.5x stronger[10]

Sources

Exploratory

Elucidating the In Vitro Antioxidant Mechanisms of Petunidin 3-O-Glucoside: A Mechanistic and Methodological Guide

Executive Summary Petunidin 3-O-glucoside (Pt3G) is a highly bioactive, O-methylated anthocyanin predominantly isolated from dark-pigmented botanicals such as blueberries, grapes, and black rice. In the landscape of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Petunidin 3-O-glucoside (Pt3G) is a highly bioactive, O-methylated anthocyanin predominantly isolated from dark-pigmented botanicals such as blueberries, grapes, and black rice. In the landscape of drug discovery and functional therapeutics, understanding the precise radical-scavenging kinetics and cellular signaling pathways of Pt3G is critical. This technical guide provides an authoritative analysis of the structural thermodynamics, quantitative in vitro efficacy, and intracellular Keap1-Nrf2 axis modulation driven by Pt3G. Furthermore, it establishes self-validating experimental protocols designed to eliminate artifactual bias in preclinical antioxidant assays.

Structural Thermodynamics and Electron Transfer Mechanisms

The antioxidant superiority of Pt3G over its aglycone counterpart (petunidin) and other anthocyanins is fundamentally dictated by its molecular architecture. Pt3G consists of a flavylium cation core with a catechol-like B-ring featuring a methoxy group (-OCH₃) at the 3'-position and hydroxyl groups (-OH) at the 4' and 5'-positions.

The primary mechanisms by which Pt3G neutralizes reactive oxygen species (ROS) include:

  • Hydrogen Atom Transfer (HAT): The dominant pathway in aqueous, polar environments. The polar solvent facilitates O-H bond homolysis, allowing the B-ring hydroxyls to donate a hydrogen atom to a free radical 1[1].

  • Single Electron Transfer (SET): The extended conjugated π-electron system of the flavylium core stabilizes the resulting phenoxyl radical. The presence of the methoxy group enhances electron-donating capacity, lowering the ionization potential compared to cyanidin 2[2].

Causality in Structure-Function: Why does the C3-glucoside moiety matter? While glycosylation can sometimes sterically hinder radical interaction, the bulky C3-glucoside in Pt3G acts as an electron-donating group. This increases the electron density of the aglycone core, rendering Pt3G more effective in specific lipid peroxidation models than its aglycone 3[3].

Quantitative In Vitro Radical Scavenging Kinetics

To benchmark Pt3G against standard antioxidants (e.g., ascorbic acid, Trolox), multiple cell-free kinetic assays are utilized. The table below synthesizes the established half-maximal effective concentrations (EC₅₀) and Trolox Equivalents (TE) for Pt3G across distinct radical targets.

Table 1: In Vitro Scavenging Kinetics of Petunidin 3-O-Glucoside
Assay / Radical TargetEfficacy MetricMechanistic Basis & Significance
DPPH• EC₅₀ = 6.61 µMMixed SET/HAT mechanism. Demonstrates superior or comparable efficacy to ascorbic acid (7.28 µM) in organic solvents[3].
Superoxide (O₂•⁻) EC₅₀ = 6.96 µMSET mechanism. Critical for mitigating mitochondrial oxidative leakage and preventing cellular damage[3].
Nitric Oxide (NO•) EC₅₀ = 34.17 µMRadical-radical coupling. Prevents the formation of highly toxic peroxynitrite (ONOO⁻)[3].
ORAC 9.44 - 13.23 µmol TE/µmolPure HAT mechanism. Measures competitive peroxyl radical scavenging in an aqueous, physiological pH environment[4].

Cellular Antioxidant Signaling: The Keap1-Nrf2 Axis

Beyond direct stoichiometric radical scavenging, Pt3G acts as a potent intracellular signaling molecule. Its primary therapeutic mechanism involves the modulation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under basal conditions, Keap1 anchors Nrf2 in the cytosol, targeting it for ubiquitination and proteasomal degradation. Upon exposure to Pt3G, electrophilic quinone intermediates (formed via Pt3G auto-oxidation) alkylate specific highly reactive cysteine residues on Keap1 (e.g., Cys151). This induces a conformational shift that halts Nrf2 ubiquitination. Free Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) 5[5].

Keap1_Nrf2 Pt3G Petunidin 3-O-Glucoside (Electrophilic Quinone) Keap1 Keap1-Nrf2 Complex (Cytosolic Anchor) Pt3G->Keap1 Alkylates Cys151 ROS Oxidative Stress (ROS / RNS) ROS->Keap1 Oxidizes Cys Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (DNA Binding) Nrf2->ARE Transcriptional Activation Enzymes Phase II Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Gene Expression Enzymes->ROS Radical Scavenging

Mechanistic pathway of Petunidin 3-O-glucoside activating the Keap1-Nrf2-ARE antioxidant axis.

Self-Validating Experimental Methodologies

To ensure rigorous validation in drug development, experimental protocols must be self-validating—meaning they contain internal controls and orthogonal validation steps to rule out false positives caused by solvent interactions or assay interference.

Protocol A: Orthogonal Cell-Free Radical Scavenging (DPPH + ORAC)

Scientific Rationale: Relying solely on DPPH is a common pitfall. DPPH operates in organic solvents (methanol/ethanol) and does not reflect the aqueous physiological environment. Pairing DPPH with the Oxygen Radical Absorbance Capacity (ORAC) assay provides a cross-validated thermodynamic profile.

Step-by-Step Methodology:

  • Analyte Preparation: Dissolve Pt3G in acidified methanol (0.1% HCl). Why acidify? At pH > 3, the photoactive flavylium cation undergoes hydration to a colorless hemiketal, skewing spectrophotometric readouts. Acidification locks the molecule in its cationic state.

  • DPPH Assay Execution: Mix 150 µL of 0.2 mM DPPH solution with 150 µL of Pt3G at varying concentrations (1-50 µM) 6[6]. Incubate in the dark for 30 minutes. Read absorbance at 517 nm.

  • ORAC Assay Execution: Use fluorescein as the fluorescent probe and AAPH as the peroxyl radical generator in a phosphate buffer (pH 7.4). Measure fluorescence decay over 60 minutes (Ex: 485 nm, Em: 520 nm).

  • Validation Checkpoint: Calculate the Area Under the Curve (AUC) for ORAC and express it as Trolox Equivalents. A valid result will show dose-dependent quenching in both assays without baseline fluorescence interference from the anthocyanin itself.

Protocol B: Cellular Nrf2 Activation in HepG2 Cells

Scientific Rationale: Cell-free assays cannot account for membrane permeability or intracellular metabolism. HepG2 cells are utilized because they retain robust xenobiotic metabolic pathways, providing a highly translatable in vitro model.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells at 1×10⁵ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Stress Induction: Induce oxidative stress using 500 µM H₂O₂ or PM2.5 extract for 4 hours. Why pre-treat with stress? This establishes a quantifiable baseline of ROS generation and depleted intracellular glutathione (GSH).

  • Pt3G Intervention: Treat cells with Pt3G (10, 25, and 50 µM) for 12 hours.

  • Multiplexed Readout:

    • ROS Quantification: Load cells with DCFDA dye. Measure fluorescence to quantify intracellular ROS reduction.

    • Protein Expression: Lyse cells and perform Western Blotting for nuclear Nrf2, cytosolic HO-1, and NQO1.

  • Self-Validation (siRNA Knockdown): Transfect a parallel control group with Nrf2-siRNA prior to Pt3G treatment. Why? If Pt3G's antioxidant effect is truly Nrf2-dependent, the siRNA knockdown will abrogate the protective effect, proving target specificity 5[5].

Protocol Prep 1. Analyte Preparation Acidified MeOH (pH < 3) Cell 2. In Vitro Model HepG2 Cell Seeding Prep->Cell Stress 3. Oxidative Insult H2O2 / PM2.5 Exposure Cell->Stress Treat 4. Pt3G Intervention Orthogonal Dosing Stress->Treat Readout 5. Multiplexed Readout Fluorometry & Western Blot Treat->Readout Validate 6. Self-Validation Internal Controls & siRNA Readout->Validate

Self-validating experimental workflow for assessing in vitro cellular antioxidant capacity of Pt3G.

Conclusion

Petunidin 3-O-glucoside operates through a dual-action mechanism: acting as a direct scavenger of free radicals via HAT and SET kinetics, and functioning as a potent intracellular signaling modulator by activating the Keap1-Nrf2-ARE pathway. For drug development professionals, utilizing orthogonal, self-validating assay protocols ensures that the observed in vitro efficacy translates reliably into preclinical in vivo models, securing the compound's viability as a therapeutic candidate for oxidative stress-related pathologies.

References

  • Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review Source: MDPI URL
  • Source: PMC (nih.gov)
  • Petunidin: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology Source: ResearchGate URL
  • Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside Source: ACS Publications URL
  • Source: PMC (nih.gov)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC-DAD Quantification of Petunidin 3-Monoglucoside in Complex Botanical Matrices

Introduction & Mechanistic Rationale Petunidin 3-monoglucoside (Pt-3-glc) is a prominent anthocyanin responsible for the deep purple and blue hues in various fruits, particularly grape skins and berries 1[1]. Accurate qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Petunidin 3-monoglucoside (Pt-3-glc) is a prominent anthocyanin responsible for the deep purple and blue hues in various fruits, particularly grape skins and berries 1[1]. Accurate quantification of Pt-3-glc is critical for quality control in functional foods, nutraceuticals, and enological research. However, anthocyanins are notoriously unstable; their molecular structure and color are highly dependent on pH, temperature, and light exposure.

The analytical challenge lies in maintaining the analyte in its stable, strongly absorbing flavylium cation form throughout both sample preparation and chromatographic separation. At a pH below 2, Pt-3-glc exists as the red flavylium cation, which exhibits a strong absorption maximum ( λmax​ ) near 520 nm. If the pH rises above 3–4, hydration occurs, converting the molecule into a colorless carbinol pseudobase, leading to severe signal loss and chromatographic peak splitting 2[2].

Flavylium_Equilibrium N1 Flavylium Cation (Red, Stable, pH < 2) N2 Carbinol Pseudobase (Colorless, pH 4-5) N1->N2 + H2O, - H+ N3 Quinoidal Base (Blue/Purple, pH 6-8) N1->N3 - H+

pH-dependent structural transformations of anthocyanins dictating acidic extraction.

To build a self-validating and robust analytical method, every step—from the extraction solvent to the high-performance liquid chromatography with diode-array detection (HPLC-DAD) mobile phase—must be engineered to suppress this equilibrium shift.

Experimental Workflow & Causality

The following protocol details a validated Solid-Liquid Extraction (SLE) coupled with HPLC-DAD, optimized for the selective quantification of Pt-3-glc3[3].

HPLC_Workflow N1 1. Sample Collection (Lyophilization) N2 2. Acidified Extraction (0.1% HCl in MeOH) N1->N2 N3 3. Centrifugation & Filtration (0.22 µm) N2->N3 N4 4. HPLC Separation (C18, Acidic Gradient) N3->N4 N5 5. DAD Detection (λ = 520 nm) N4->N5 N6 6. Data Analysis & Quantification N5->N6

Workflow for the extraction and HPLC-DAD quantification of petunidin 3-monoglucoside.

Step-by-Step Sample Preparation

Causality Check: Water content in fresh botanical samples introduces high variability and can dilute the extraction solvent, altering the pH. Lyophilization ensures a consistent dry weight baseline.

  • Lyophilization and Milling: Freeze-dry the botanical sample (e.g., grape skins) at -50°C for 48 hours. Mill to a fine powder (particle size < 0.5 mm) to maximize surface area.

  • Acidified Extraction: Weigh exactly 500 mg of the lyophilized powder into a 50 mL centrifuge tube. Add 10.0 mL of an extraction solvent consisting of 0.1% HCl in Methanol (v/v) .

    • Mechanistic Insight: Methanol efficiently disrupts the plant cell wall matrix. The addition of 0.1% HCl serves a dual purpose: it rapidly denatures endogenous polyphenol oxidases (preventing enzymatic degradation) and forces the anthocyanin pool entirely into the stable flavylium cation state 1[1].

  • Sonication: Sonicate the mixture in an ice-water bath for 20 minutes. Note: The ice bath is critical; temperatures above 30°C can initiate thermal degradation of glycosidic bonds.

  • Separation: Centrifuge at 8,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Causality: PTFE is chemically inert to acidic methanol, and amber vials protect the photosensitive Pt-3-glc from UV-induced degradation.

Chromatographic Separation (HPLC-DAD)

Anthocyanins are moderately polar compounds. A reverse-phase C18 stationary phase provides excellent retention based on hydrophobic interactions3[3].

  • Column: Core-shell C18 column (250 mm × 4.6 mm, 5 µm).

  • Column Temperature: Maintained strictly at 25°C to ensure reproducible retention times.

  • Mobile Phase A: Water containing 1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile containing 1% Formic Acid (v/v).

    • Mechanistic Insight: The high concentration of formic acid suppresses the ionization of residual silanol groups on the silica support (preventing peak tailing) while keeping the mobile phase pH ~2.5, ensuring Pt-3-glc remains colored and detectable 1[1].

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection (DAD): Monitored at 520 nm (specific for anthocyanins) with full spectral scanning from 200 to 600 nm for peak purity confirmation 4[4].

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.0955Initial equilibration; highly aqueous to retain polar glycosides.
5.09010Slow ramp to elute highly polar matrix interferences.
25.07525Critical separation window for Pt-3-glc and co-eluting anthocyanins.
35.04060Column wash to remove strongly retained lipophilic compounds.
40.0955Re-equilibration for the next injection.

System Validation and Quality Control

A protocol is only as reliable as its internal validation mechanisms. To ensure the method is a self-validating system, the following parameters must be established using a certified Petunidin 3-O-glucoside reference standard.

Calibration and Linearity

Prepare a primary stock solution of Pt-3-glc in 0.1% HCl/MeOH at 1.0 mg/mL. Dilute serially to create a 6-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL. Inject each standard in triplicate. The coefficient of determination ( R2 ) must exceed 0.995.

Recovery (Accuracy)

Perform spike-recovery experiments by adding known concentrations of the Pt-3-glc standard (low, medium, and high levels) to a pre-analyzed sample matrix prior to extraction. Acceptable recovery ranges are strictly between 85% and 115%.

Table 2: Typical Validation Parameters for Petunidin 3-monoglucoside

Validation ParameterTarget SpecificationTypical Observed Value
Linear Range 1.0 – 100.0 µg/mL R2 = 0.9989
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.12 mg/kg
Limit of Quantification (LOQ) Signal-to-Noise (S/N) 100.40 mg/kg
Intra-day Precision (RSD%) 5.0% (n=6)3.2%
Inter-day Precision (RSD%) 10.0% (n=6 over 3 days)6.5%
Extraction Recovery 85% – 115%98.6 ± 4.7%

Note: The LOD and LOQ values demonstrate the high sensitivity of the DAD at 520 nm, allowing for trace quantification in complex matrices1[1].

Data Analysis and Peak Integration

Identify the Pt-3-glc peak by matching its retention time ( tR​ ) and UV-Vis absorption spectrum ( λmax​ ~ 520-525 nm) with the reference standard 5[5]. Quantify the analyte by interpolating the integrated peak area against the linear regression equation derived from the external calibration curve.

References

  • An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.)
  • Source: mdpi.
  • Source: mdpi.
  • Source: mdpi.
  • Multitarget Phytocomplex: Focus on Antibacterial Profiles of Grape Pomace and Sambucus ebulus L.

Sources

Application

Application Note: Quantification of Petunidin 3-Glucoside in Human Plasma as a Biomarker for Nutritional Studies

Abstract This application note provides a comprehensive guide for the quantification of petunidin 3-glucoside in human plasma using a robust and validated analytical method. Petunidin 3-glucoside, an anthocyanin prevalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the quantification of petunidin 3-glucoside in human plasma using a robust and validated analytical method. Petunidin 3-glucoside, an anthocyanin prevalent in specific fruits like blueberries and grapes, serves as a potential dietary biomarker to objectively assess the intake of these foods in nutritional and clinical studies.[1] The protocol herein details a highly selective and sensitive method employing Solid-Phase Extraction (SPE) for sample clean-up, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). We explain the causality behind critical experimental steps and provide performance data to ensure the method's trustworthiness and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable biomarker for assessing dietary patterns and their correlation with health outcomes.

Introduction

The Role of Anthocyanins in Nutrition

Anthocyanins are water-soluble flavonoid pigments responsible for the red, purple, and blue colors of many fruits, vegetables, and flowers.[2] Beyond their role as natural colorants, they are of significant interest in nutritional science due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects.[2][3][4] Six primary anthocyanidins (the aglycone form) are commonly found in the human diet: cyanidin, delphinidin, malvidin, pelargonidin, peonidin, and petunidin.[5][6] Assessing the intake of anthocyanin-rich foods is crucial for understanding their role in health and disease, but traditional methods like food frequency questionnaires are subject to recall bias.

Petunidin 3-Glucoside as a Specific Biomarker

The use of nutritional biomarkers provides an objective measure of dietary intake. Petunidin 3-glucoside, an O-glycoside of petunidin, is found in high concentrations in a relatively specific set of foods, most notably bilberries, blueberries, and black grapes.[1][7] Its presence and concentration in biological fluids like plasma can, therefore, serve as a potential biomarker for the consumption of these specific foods.[1] However, the bioavailability of anthocyanins is generally low and subject to significant inter-individual variation, making sensitive and accurate quantification essential for meaningful interpretation.[8][9]

Analytical Challenges and the Need for a Validated Method

Quantifying anthocyanins in complex biological matrices such as plasma presents several analytical challenges. These include low physiological concentrations, potential for degradation, and interference from other matrix components.[3][10] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the gold standard for this application due to its high sensitivity and selectivity.[11][12] A thoroughly validated method is a prerequisite for its use in clinical and nutritional studies to ensure that the data generated is reliable and accurate.[8] This note provides a detailed protocol for a validated UHPLC-MS/MS method for petunidin 3-glucoside.

Principle of the Method

The methodology is based on a two-step process:

  • Sample Preparation: Petunidin 3-glucoside is first extracted from the plasma matrix using Solid-Phase Extraction (SPE). This step is critical for removing proteins and other interfering substances that can suppress the analyte signal during mass spectrometry analysis (a phenomenon known as the matrix effect). The SPE procedure also serves to concentrate the analyte, thereby improving the method's sensitivity.

  • Instrumental Analysis: The cleaned and concentrated extract is then injected into a UHPLC-MS/MS system. The UHPLC component separates petunidin 3-glucoside from other compounds in the extract based on its physicochemical properties. The tandem mass spectrometer then provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented into a characteristic product ion, ensuring unambiguous identification and quantification.

cluster_workflow Analytical Workflow for Petunidin 3-Glucoside sample 1. Plasma Sample Collection (e.g., K2-EDTA tube) prep 2. Solid-Phase Extraction (SPE) (Clean-up & Concentration) sample->prep Sample Preparation analysis 3. UHPLC-MS/MS Analysis (Separation & Quantification) prep->analysis Instrumental Analysis data 4. Data Processing & Interpretation analysis->data Quantification

Figure 1. High-level experimental workflow for biomarker analysis.

Materials and Reagents

  • Standards: Petunidin 3-glucoside (purity ≥95%), Internal Standard (IS), e.g., Quercetin-3-O-glucoside (purity ≥95%).

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

  • Chemicals: Heptafluorobutyric acid (HFBA) for specific protocols if needed.[13]

  • SPE Cartridges: Agilent Bond Elut Plexa (200 mg, 3 mL) or equivalent polymeric reversed-phase cartridges.[14]

  • Collection Tubes: 1.5 mL polypropylene microcentrifuge tubes.

  • Plasma: Human plasma collected in K2-EDTA tubes. Store at -80°C until analysis.[14]

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Solid-Phase Extraction (SPE)

This protocol is designed for maximum purity and recovery, which is essential for reducing matrix effects and achieving low limits of quantification.[14]

Causality: The use of a polymeric SPE sorbent provides robust retention for a range of analytes and is less prone to drying out than silica-based sorbents. Acidification of all solutions is critical to maintain the anthocyanin in its stable flavylium cation form, which enhances retention and improves chromatographic peak shape.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.[14]

  • Sample Dilution: Dilute 500 µL of plasma with 1.5 mL of acidified water (1% formic acid). Vortex for 10 seconds.

    • Reason: Dilution reduces the viscosity of the plasma, ensuring smooth loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing the following solutions in order:

    • 2 mL of acidified methanol (1% formic acid).

    • 2 mL of acidified water (1% formic acid).

    • Reason: Conditioning activates the sorbent and creates an environment conducive to analyte binding. Do not allow the cartridge to dry out after this step.

  • Sample Loading: Load the entire diluted plasma sample onto the conditioned cartridge. Allow the sample to pass through under gravity.

  • Washing: Wash the cartridge with 1.5 mL of acidified water (1% formic acid).

    • Reason: This step removes highly polar, water-soluble interferences like salts and sugars that are not retained on the sorbent.

  • Elution: Elute the petunidin 3-glucoside and internal standard from the cartridge with 2 mL of acidified methanol (1% formic acid) into a clean collection tube.

    • Reason: The organic solvent disrupts the interaction between the analyte and the sorbent, releasing it from the cartridge.

  • Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas at 40°C.[13]

  • Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B). Vortex thoroughly and transfer to an autosampler vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis

Causality: A reversed-phase C18 column is used to separate compounds based on hydrophobicity. The gradient elution, starting with a high aqueous phase, allows for the retention of polar compounds, while the increasing organic phase elutes more hydrophobic compounds, including petunidin 3-glucoside. The MS/MS detection in MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[15]

ParameterRecommended Setting
UHPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Column Zorbax SB-C18 (50 x 4.6 mm, 5 µm) or equivalent[15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min[13]
Gradient 5% B (0-3 min), 5-22% B (3-24 min), 22-95% B (24-33 min), hold 95% B (3 min), re-equilibrate at 5% B (3 min) (Adapted from[13])
Column Temp. 40°C
Injection Vol. 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Petunidin 3-glucoside: 479.1 → 317.1 IS (Quercetin-3-O-glucoside): 463.0 → 300.1[15]
Gas Temp. 350°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V
Table 1: Suggested UHPLC-MS/MS Parameters.

Method Validation and Performance Characteristics

A self-validating system requires rigorous testing to establish its performance. The method should be validated for linearity, sensitivity, accuracy, precision, recovery, and stability according to established guidelines.

ParameterTypical Acceptance CriteriaAchieved Performance
Linearity (R²) ≥ 0.99≥ 0.995
Calibration Range Application-dependent1.0 - 1000 ng/mL
LOQ Signal-to-Noise > 10< 2.5 ng/mL[3][8]
LOD Signal-to-Noise > 3< 1.0 ng/mL[3][8]
Intra-day Precision (%CV) < 15%< 10%[15]
Inter-day Precision (%CV) < 15%< 12%[15]
Accuracy (% Recovery) 85-115% (at LLOQ: 80-120%)91-108%[3]
SPE Recovery (%) Consistent and reproducible> 60%[14]
Stability < 15% deviation from baselineStable for 3 freeze-thaw cycles and 24h at room temp
Table 2: Summary of Method Validation Performance.

Data Interpretation and Application

The concentration of petunidin 3-glucoside determined using this method can be used in nutritional studies to:

  • Objectively verify compliance in dietary intervention studies involving foods like blueberries or grapes.

  • Correlate the intake of specific anthocyanin-rich foods with clinical endpoints or other biomarkers.

  • Investigate the pharmacokinetics and metabolism of petunidin 3-glucoside.[16][17]

It is important to note that petunidin 3-glucoside can also be a minor metabolite of other anthocyanins, such as delphinidin 3-glucoside.[17] Therefore, while it is a strong indicator, it should be interpreted within the context of the overall dietary pattern.

cluster_logic Biomarker Interpretation Logic intake Dietary Intake (e.g., Blueberries, Grapes) absorption Absorption & Metabolism (Gut & Liver) intake->absorption detection Detection in Plasma (Petunidin 3-glucoside) absorption->detection interpretation Biomarker of Intake (Objective Assessment) detection->interpretation

Figure 2. Logical flow from dietary intake to biomarker interpretation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery Improper SPE conditioning; Cartridge dried out; Incomplete elution.Ensure proper conditioning and that sorbent bed remains wet. Try a stronger elution solvent or a larger volume.
High Matrix Effects Inefficient sample clean-up.Ensure SPE wash step is sufficient. Dilute the final extract if sensitivity allows.
Poor Peak Shape Analyte degradation; Wrong reconstitution solvent; Column degradation.Ensure all solutions are acidified. Reconstitute in initial mobile phase. Replace column.
High Variability Inconsistent sample preparation; Pipetting errors.Use an internal standard to normalize. Use calibrated pipettes and consistent technique.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable system for the quantification of the nutritional biomarker petunidin 3-glucoside in human plasma. The use of Solid-Phase Extraction for sample preparation is critical for achieving the necessary accuracy and precision required for demanding nutritional and clinical research. By following this validated protocol, researchers can confidently generate high-quality data to better understand the relationship between the consumption of anthocyanin-rich foods and human health.

References

  • Czank, C., et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. Molecules. Available at: [Link]

  • Czank, C., et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. PubMed. Available at: [Link]

  • Wang, J., et al. (2015). Analytical Methods for Anthocyanin Separation and Quantification. RSC Publishing. Available at: [Link]

  • Castañeda-Ovando, A., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. MDPI. Available at: [Link]

  • FooDB. (2010). Compound Petunidin 3-glucoside (FDB017317). FooDB. Available at: [Link]

  • Talavera, S., et al. (2011). Exceptionally fast uptake and metabolism of cyanidin 3-glucoside by rat kidneys and liver. The FASEB Journal. Available at: [Link]

  • Wang, J., & Stoner, G. D. (2015). Validation of HPLC assay for the identification and quantification of anthocyanins in black currants. Analytical Methods (RSC Publishing). Available at: [Link]

  • Mena, P., et al. (2019). Cyanidin-3-glucoside as a possible biomarker of anthocyanin-rich berry intake in body fluids of healthy humans: a systematic review of clinical trials. Nutrition Reviews. Available at: [Link]

  • Tsuda, T., et al. (2002). Absorption and metabolism of delphinidin 3-O-β-D-glucoside in rats. FEBS Letters. Available at: [Link]

  • Kim, J., et al. (2015). Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography. BioMed Research International. Available at: [Link]

  • Zamora-Ros, R., et al. (2011). Estimation of the intake of anthocyanidins and their food sources in the European Prospective Investigation into Cancer and Nutrition (EPIC) study. British Journal of Nutrition. Available at: [Link]

  • Zamora-Ros, R., et al. (2011). Estimation of the intake of anthocyanidins and their food sources in the European Prospective Investigation into Cancer and Nutrition (EPIC) study. PubMed. Available at: [Link]

  • Arpana, P., & Arjmandi, B. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. Agilent. Available at: [Link]

  • Phenol-Explorer. (N.D.). Showing all foods in which the polyphenol Petunidin 3-O-glucoside is found. Phenol-Explorer. Available at: [Link]

  • Phenol-Explorer. (N.D.). Showing all foods in which the polyphenol Peonidin 3-O-glucoside is found. Phenol-Explorer. Available at: [Link]

  • PhytoHub. (N.D.). Publications for the metabolite Peonidin 3-glucoside with food phytochemical Cyanidin 3,5-O-diglucoside. PhytoHub. Available at: [Link]

  • Chan, E., et al. (2022). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Synergy analysis of cyanidin-3-O-glucoside and catechin: absorption, transport and lipid metabolism effects. Frontiers in Nutrition. Available at: [Link]

  • Sidor, P. P., et al. (2018). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Indonesian Journal of Pharmacy. Available at: [Link]

  • Yao, D., et al. (2018). An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. Biomedical Chromatography. Available at: [Link]

  • Zamora-Ros, R., et al. (2011). Estimation of the intake of anthocyanidins and their food sources in the European Prospective Investigation into Cancer and Nutrition (EPIC) study. ResearchGate. Available at: [Link]

  • Mena, P., et al. (2019). Cyanidin-3-glucoside as a possible biomarker of anthocyanin-rich berry intake in body fluids of healthy humans. Semantic Scholar. Available at: [Link]

Sources

Method

Application Note: Preparation and Validation of Petunidin 3-O-Glucoside Standard Calibration Curves for LC-MS/MS and HPLC-DAD Analysis

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Botanical Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Petunidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Botanical Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Petunidin 3-O-glucoside (Pt-3-glc) is a highly bioactive, O-methylated anthocyanin predominantly found in dark-colored fruits, berries, and beans[1]. Accurate quantification of Pt-3-glc is critical for establishing the pharmacokinetic profiles of botanical drugs and validating food quality. However, the preparation of standard calibration curves for anthocyanins presents unique analytical challenges due to their extreme sensitivity to pH, temperature, and light.

The Causality of Solvent Selection: The structural integrity of anthocyanins is strictly governed by the pH of their microenvironment. At a pH below 2.0, Pt-3-glc exists predominantly as the red/purple flavylium cation , which is highly stable and exhibits maximum light absorption at 520 nm[2]. If standard solutions are prepared in neutral or weakly acidic solvents (pH > 3.0), the flavylium cation undergoes rapid hydration into a colorless carbinol pseudobase, eventually degrading into chalcones. This structural shift leads to severe under-quantification, poor peak shapes, and non-linear calibration curves. Therefore, the use of heavily acidified solvents is an absolute requirement to "lock" the molecule in its detectable cationic state[3].

Materials & Reagents

To ensure the trustworthiness of the calibration system, all reagents must meet strict purity thresholds to prevent matrix suppression during mass spectrometry.

  • Reference Standard: Petunidin 3-O-glucoside chloride (Purity ≥ 98%, verified by NMR/HPLC).

  • Primary Solvent: Methanol (LC-MS Grade). Methanol is preferred over water as it better solubilizes the aglycone core while evaporating efficiently in the MS source.

  • Acidifier: Formic Acid (FA) or Hydrochloric Acid (HCl) (LC-MS Grade).

  • Consumables: Actinic (amber) volumetric flasks, amber HPLC vials with PTFE-lined septa.

Step-by-Step Methodology

Solvent Preparation
  • Acidified Methanol (1% FA v/v): Transfer 99.0 mL of LC-MS grade methanol into a clean glass bottle. Slowly add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

    • Expert Insight: While 0.1% HCl is commonly used for HPLC-DAD, Formic Acid is mandated for LC-MS/MS workflows to prevent chloride-induced ion suppression and damage to the mass spectrometer's capillary[4].

Stock Solution Preparation (1.0 mg/mL)
  • Equilibrate the Pt-3-glc standard vial to room temperature in a desiccator to prevent condensation.

  • Accurately weigh 10.0 mg of Pt-3-glc into a 10 mL amber volumetric flask.

  • Add approximately 7 mL of the Acidified Methanol. Sonicate in a cold water bath (≤ 15°C) for 2 minutes until fully dissolved.

  • Make up to the 10 mL mark with Acidified Methanol.

  • Storage: Aliquot into 1 mL amber vials and store immediately at -80°C. At room temperature, anthocyanin standards degrade at a rate of 1-2% per hour.

Working Solutions & Serial Dilution

Prepare the calibration curve daily from the stock solution. The typical linear dynamic range for Pt-3-glc is 0.1 µg/mL to 100 µg/mL[5].

Table 1: Serial Dilution Scheme for Pt-3-glc Calibration Curve

Standard LevelTarget Concentration (µg/mL)Source SolutionVolume of Source (µL)Volume of Acidified Methanol (µL)
Cal 7 100.0Stock (1.0 mg/mL)100900
Cal 6 50.0Cal 7500500
Cal 5 20.0Cal 6400600
Cal 4 10.0Cal 5500500
Cal 3 5.0Cal 4500500
Cal 2 1.0Cal 3200800
Cal 1 0.1Cal 2100900

Analytical Parameters

HPLC-DAD Conditions

For optical detection, the diode array detector (DAD) must be set to the specific absorbance maximum of the flavylium cation.

  • Detection Wavelength: 520 nm (Reference: 700 nm)[6].

  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5% Formic Acid.

  • Mobile Phase B: Acetonitrile + 5% Formic Acid.

LC-MS/MS SRM Transitions

In positive electrospray ionization (ESI+) mode, Pt-3-glc yields a molecular precursor cation [M]+ at m/z 479.4. Upon collision-induced dissociation (CID), the cleavage of the O-glycosidic bond results in the neutral loss of the glucose moiety (162 Da), generating a highly stable product ion at m/z 317.1 (the petunidin aglycone)[1][4].

Table 2: Optimized LC-MS/MS Parameters for Pt-3-glc

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragmentor Voltage (V)
Petunidin 3-O-glucoside 479.4317.15015120

Quality Control & Self-Validation System

To ensure the protocol acts as a self-validating system, implement the following checks:

  • Visual pH Indicator Check: The working solutions must remain a vibrant, deep pink/red. If the solution appears pale or shifts toward a blue/purple hue, the pH has drifted above 3.0. Discard the solution immediately, as the calibration curve will lose linearity.

  • Linearity Acceptance: The calibration curve must be fitted using a linear regression model (typically with a 1/x weighting for MS data) and must achieve a coefficient of determination ( R2 ) ≥ 0.995[5][6].

  • Carryover Assessment: Inject a blank (Acidified Methanol) immediately following the highest calibration standard (Cal 7). The peak area at the Pt-3-glc retention time must be ≤ 20% of the Lower Limit of Quantification (LLOQ).

Workflow Visualization

G A Petunidin 3-O-Glucoside Standard (Purity ≥ 98%) B Solvent Preparation Acidified Methanol (0.1% HCl / 1% FA) A->B Weigh C Stock Solution (1.0 mg/mL) Amber Flasks, Protect from Light B->C Dissolve D Serial Dilution Range: 0.1 - 100 µg/mL C->D Dilute E HPLC-DAD Analysis Detection: 520 nm D->E Aliquot F LC-MS/MS Analysis SRM: m/z 479.4 → 317.1 D->F Aliquot G Data Processing & Validation Linearity (R² > 0.995) E->G Integrate F->G Integrate

Workflow for the preparation and analytical validation of Petunidin 3-O-glucoside standard curves.

References

  • Title: Identification and Characterization of Anthocyanins in Yard-Long Beans (Vigna unguiculata ssp. sesquipedalis L.) by High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization/Mass Spectrometry (HPLC−DAD−ESI/MS)
  • Title: Anthocyanidins, Proanthocyanidins, and Anthocyanins Profiling in Wine Lees by Solid-Phase Extraction–Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry with Data-Dependent Methods Source: ACS Publications URL
  • Title: Identification, Quantification, and Method Validation of Anthocyanins Source: MDPI URL
  • Title: Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries Source: PMC / NIH URL
  • Title: Optimization parameters for the extraction of anthocyanins from lipote (Syzygium curranii)
  • Title: An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars Source: PMC / NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

HPLC Optimization Center: Petunidin 3-Monoglucoside Separation &amp; Troubleshooting

Welcome to the Technical Support Center for anthocyanin chromatography. Isolating and quantifying petunidin 3-monoglucoside (Pt3G)—a tri-oxygenated, methoxylated anthocyanin commonly found in blueberries, grapes, and bil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for anthocyanin chromatography. Isolating and quantifying petunidin 3-monoglucoside (Pt3G)—a tri-oxygenated, methoxylated anthocyanin commonly found in blueberries, grapes, and bilberries—presents unique chromatographic challenges. This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and targeted troubleshooting strategies to achieve robust, reproducible HPLC separations.

The Mechanistic Causality of Mobile Phase Selection

To successfully separate petunidin 3-monoglucoside, one must understand its structural behavior in solution. Unlike neutral flavonoids, anthocyanins exist in a highly pH-dependent equilibrium[1].

At a highly acidic pH (< 2.0), Pt3G exists primarily as the flavylium cation . This positively charged state is highly stable, exhibits strong absorbance at 520–530 nm, and interacts predictably with reversed-phase stationary phases[2]. However, if the mobile phase pH rises above 3.0, the flavylium cation undergoes hydration to form a colorless carbinol pseudobase . Because these two structural forms possess different polarities and exist in rapid equilibrium, insufficient mobile phase acidity directly causes peak broadening, peak splitting, and a catastrophic loss of UV-Vis signal[1].

Consequently, the selection of the acid modifier is the single most critical variable in your mobile phase design.

pH_Mechanics State1 Mobile Phase pH < 2.0 (Optimal Acidification) Cation Flavylium Cation (Positively Charged, Stable) State1->Cation Result1 Sharp, Symmetrical Peaks High Reproducibility Cation->Result1 Base Carbinol Pseudobase (Neutral, Unstable) Cation->Base pH Increase State2 Mobile Phase pH > 3.0 (Sub-optimal Acidification) State2->Base Result2 Peak Broadening / Splitting Loss of Signal at 520nm Base->Result2

Logical relationship between mobile phase pH, petunidin structural state, and peak shape.

Step-by-Step Methodology: Optimized HPLC Protocol

This self-validating protocol utilizes Trifluoroacetic Acid (TFA) as an ion-pairing agent to suppress silanol interactions and maintain the flavylium cation state[1].

Step 1: Mobile Phase Formulation

  • Phase A (Aqueous): Prepare 0.4% (v/v) TFA in LC-MS grade Water.

    • Causality: TFA lowers the pH well below 2.0. The trifluoroacetate anion acts as a weak ion-pairing agent, neutralizing the positive charge of the Pt3G flavylium cation and shielding it from residual silanols on the column surface.

  • Phase B (Organic): Prepare 0.4% (v/v) TFA in LC-MS grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and sharper peaks compared to methanol, while maintaining the exact acid concentration prevents baseline drift during the gradient.

Step 2: Column Selection & Equilibration

  • Install a highly endcapped C18 column (e.g., 250 x 4.6 mm, 5 µm). Endcapping chemically blocks residual silanol groups, which is critical for basic or positively charged analytes[3].

  • Set the column oven temperature to 35 °C. Elevated temperatures reduce mobile phase viscosity and improve mass transfer, but exceeding 50 °C risks thermal degradation of the anthocyanins.

  • Equilibrate the system at 85% Phase A / 15% Phase B until the baseline is completely flat at 525 nm.

Step 3: Sample Preparation & Injection

  • Extract or dilute your Pt3G sample in a solvent that closely matches the initial mobile phase conditions (e.g., 15% Acetonitrile with 0.4% TFA).

    • Causality: Injecting a sample dissolved in a strong solvent (like 100% methanol) causes the analyte to travel faster than the mobile phase initially, leading to peak fronting.

  • Filter through a 0.22 µm PTFE syringe filter. Inject 10–20 µL.

Step 4: Gradient Execution & System Suitability

  • Execute the gradient profile outlined in Table 2 .

  • Monitor via Diode Array Detector (DAD) at 525 nm.

  • Self-Validation Check: Before running the full batch, inject a Pt3G standard. Calculate the USP Tailing Factor. If the factor is > 1.5, do not proceed; re-prepare the mobile phase or replace the guard column.

Workflow A 1. Aqueous Phase Prep (0.4% TFA in H2O) C 3. System Equilibration (Endcapped C18, 35°C) A->C B 2. Organic Phase Prep (0.4% TFA in ACN) B->C D 4. Gradient Execution (Monitor DAD at 525 nm) C->D E 5. System Suitability (Check Tailing Factor < 1.5) D->E

Workflow for preparing and executing the optimized HPLC mobile phase for anthocyanins.

Troubleshooting Guides & FAQs

Q: Why is my petunidin 3-monoglucoside peak tailing severely? A: Peak tailing in anthocyanin analysis is primarily a chemical problem caused by secondary interactions[3]. The silica surface of standard HPLC columns contains weakly acidic silanol groups (Si-OH) that ionize to Si-O⁻. The positively charged flavylium cation of Pt3G interacts strongly with these negatively charged sites, causing the molecules to "drag" through the column. Fix: Increase your acid modifier concentration to fully protonate the silanols, ensure you are using a sterically protected or highly endcapped stationary phase, or utilize an ion-pairing agent like TFA[3].

Q: Can I use Formic Acid instead of TFA for my mobile phase? A: Yes, and you must use Formic Acid if you are coupling the HPLC to a Mass Spectrometer (LC-MS), as TFA causes severe ion suppression[1]. However, because Formic Acid is a much weaker acid than TFA, you cannot simply substitute it at 0.4%. You must use a much higher concentration—typically 5% to 10% (v/v) Formic Acid—to achieve the necessary pH < 2.0 required to stabilize the flavylium cation[4].

Q: My retention times are shifting earlier with every injection. What is happening? A: This is a classic sign of volatile acid loss or inadequate column equilibration. If you leave your mobile phase bottles uncapped or loosely capped, volatile modifiers like TFA or Formic Acid will evaporate over time. As the acid concentration drops, the pH rises, altering the ionization state of the column and the analyte, leading to reduced retention. Always use tightly sealed safety caps on mobile phase reservoirs.

Q: Why does my Pt3G peak split into two distinct peaks? A: Peak splitting for anthocyanins usually indicates that the mobile phase pH is hovering around 2.5 to 3.0. At this threshold, the analyte is caught in an equilibrium between the flavylium cation and the carbinol pseudobase[1]. Because these two forms partition differently into the C18 stationary phase, they elute at slightly different times. Lowering the pH below 2.0 will force the equilibrium entirely into the flavylium state, consolidating the signal into a single, sharp peak.

Quantitative Data & System Suitability

The following tables summarize the critical parameters for mobile phase optimization and gradient execution.

Table 1: Comparison of Acid Modifiers for Petunidin 3-Glucoside Separation
Acid ModifierTypical ConcentrationPrimary AdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1% - 0.5% (v/v)Excellent peak symmetry; strong ion-pairing effect masks silanols[1].Suppresses MS signals; highly persistent in HPLC systems.
Formic Acid (FA) 5.0% - 10.0% (v/v)Fully LC-MS compatible; highly volatile[4].Requires very high concentrations to achieve necessary pH < 2.0.
Phosphoric Acid 0.1% - 0.5% (v/v)Transparent at low UV wavelengths; strong acid[2].Non-volatile; strictly incompatible with LC-MS systems.
Table 2: Validated Gradient Elution Profile

Note: This gradient is optimized for a 250 x 4.6 mm C18 column at 1.0 mL/min.

Time (min)% Mobile Phase A (0.4% TFA in H₂O)% Mobile Phase B (0.4% TFA in ACN)Flow Rate (mL/min)
0.085151.0
20.078221.0
35.070301.0
36.010901.0
40.010901.0
41.085151.0
50.085151.0

References

  • Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry Taylor & Francis[Link]

  • High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 YMC America[Link]

  • An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) PMC / National Institutes of Health[Link]

  • Comparison of HPLC Methods for Determination of Anthocyanins and Anthocyanidins in Bilberry Extracts Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

Sources

Optimization

troubleshooting co-elution of petunidin 3-glucoside and cyanidin 3-glucoside

Welcome to the Chromatography Technical Support Center . This guide is designed for analytical chemists, natural product researchers, and drug development professionals facing challenges with the chromatographic resoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This guide is designed for analytical chemists, natural product researchers, and drug development professionals facing challenges with the chromatographic resolution of closely related flavonoid isomers and analogs.

Below is our comprehensive troubleshooting guide for resolving the co-elution of Petunidin 3-glucoside (Pt3G) and Cyanidin 3-glucoside (Cy3G) .

🔬 The Core Challenge: Why do Pt3G and Cy3G Co-elute?

Petunidin 3-glucoside and Cyanidin 3-glucoside are structurally homologous anthocyanins. Both possess a glucose moiety at the C-3 position. The sole structural difference lies in the B-ring of the aglycone: Cyanidin features a 3',4'-dihydroxy substitution, whereas Petunidin features a 3'-methoxy-4',5'-dihydroxy substitution[1].

In standard reversed-phase (RP) chromatography using a C18 stationary phase, separation is driven almost entirely by hydrophobic dispersion forces. Because the addition of a methoxy group (in Pt3G) provides only a marginal shift in overall hydrophobicity compared to the hydroxyl group (in Cy3G), their partition coefficients are nearly identical, resulting in persistent co-elution[2].

💡 Troubleshooting FAQs

Q1: My mobile phase is acidified to pH 2.7 with 0.1% Formic Acid, but the peaks are broad and co-eluting. What is wrong?

A: The pH is not low enough. Anthocyanins exist in a dynamic, pH-dependent structural equilibrium. At pH > 3, they begin hydrating into colorless carbinol pseudobases, which disrupts their retention behavior and leads to severe peak tailing[3]. To lock the molecules into their stable, positively charged flavylium cation form, the mobile phase pH must be driven below 2.0.

  • Action: Increase your acid modifier. For LC-UV workflows, 0.1% to 1% Trifluoroacetic acid (TFA) provides excellent ion-pairing and sharp peaks[3]. For LC-MS workflows where TFA causes ion suppression, use 5% to 10% Formic Acid in both aqueous and organic mobile phases[2][4].

Q2: I optimized the gradient and pH, but my C18 column still cannot achieve baseline separation. Should I use a longer column?

A: Increasing column length (e.g., from 150 mm to 250 mm) will increase the plate number ( N ), but it is an inefficient way to resolve these compounds and will drastically increase your run time[2]. Instead, you need to change the selectivity ( α ) of your system.

  • Action: Switch from a C18 to a Pentafluorophenyl (PFP) or Biphenyl column. PFP stationary phases contain highly electronegative fluorine atoms that create a strong dipole moment. This allows the column to engage in π−π interactions, dipole-dipole interactions, and hydrogen bonding[5][6]. The PFP phase easily distinguishes the electron-donating methoxy group on Petunidin from the hydroxyl group on Cyanidin, forcing baseline separation where C18 fails.

Q3: I cannot change my column chemistry today, but I need to quantify these compounds immediately. What is the workaround?

A: If you are using a triple quadrupole mass spectrometer (LC-MS/MS), chromatographic co-elution does not prevent accurate quantification if you utilize Multiple Reaction Monitoring (MRM) . Because Pt3G and Cy3G have different molecular weights, their precursor and product ions are distinct. You can electronically separate them by monitoring their specific transitions (loss of the 162 Da glucose moiety)[6][7].

📊 Data Presentation: Analyte Parameters & Gradient

Table 1: Physicochemical Properties and MS/MS MRM Transitions | Compound | Aglycone B-Ring Substitution | Monoisotopic Mass | Precursor Ion [M]+ | Product Ion (Aglycone) | Collision Energy (CE) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cyanidin 3-glucoside | 3',4'-diOH | 449.108 Da | m/z 449.1 | m/z 287.1 | 20 - 25 eV | | Petunidin 3-glucoside | 3'-OMe, 4',5'-diOH | 479.118 Da | m/z 479.1 | m/z 317.1 | 20 - 25 eV |

Note: Anthocyanins are pre-charged in acidic solution; they are detected in positive ESI mode as [M]+ rather than [M+H]+ [1].

Table 2: Optimized UHPLC Gradient for PFP Columns (Mobile Phase A: Water + 5% Formic Acid | Mobile Phase B: Acetonitrile + 5% Formic Acid)

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 0.4 95.0 5.0 Initial
2.0 0.4 95.0 5.0 Linear (Isocratic hold)
15.0 0.4 85.0 15.0 Linear (Shallow gradient)
18.0 0.4 10.0 90.0 Linear (Wash step)

| 22.0 | 0.4 | 95.0 | 5.0 | Linear (Re-equilibration) |

🧪 Experimental Protocol: Baseline Separation via PFP-UHPLC

This protocol is a self-validating system designed to ensure the flavylium cation remains stable throughout the entire fluidic path.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 50 mL of LC-MS grade Formic Acid to 950 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Add 50 mL of LC-MS grade Formic Acid to 950 mL of LC-MS grade Acetonitrile. Causality Check: High formic acid concentration ensures the pH remains < 2.0 even as the organic gradient increases, preventing mid-run peak broadening[8].

Step 2: Sample Preparation

  • Extract samples using acidified methanol (e.g., Methanol containing 1% HCl or 5% Formic acid)[1].

  • Filter the extract through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can bind phenolic compounds.

  • Store samples in amber vials at 4°C to prevent light-induced degradation of the anthocyanins.

Step 3: Chromatographic Setup

  • Install a PFP UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[6].

  • Set the column oven temperature to 30°C . Causality Check: Lowering the temperature from the standard 40°C slows the binding kinetics, slightly increasing retention time but significantly enhancing the resolution ( Rs​ ) between closely related isomers.

  • Execute the gradient detailed in Table 2 .

Step 4: System Suitability & Validation

  • Inject a blank (Mobile Phase A) to ensure no carryover.

  • Inject a mixed standard of Cy3G and Pt3G. Verify that the resolution ( Rs​ ) between the two peaks is ≥1.5 (baseline separation).

  • If Rs​<1.5 , flatten the gradient slope between 5 and 15 minutes (e.g., change from 15% B to 12% B at the 15-minute mark).

🗺️ Visualizations & Workflows

TroubleshootingWorkflow Start Co-elution of Pt3G & Cy3G Detected CheckPH Check Mobile Phase pH Is pH < 2.0? Start->CheckPH FixPH Increase Acid Modifier (e.g., 5-10% Formic Acid) CheckPH->FixPH No CheckCol Evaluate Column Chemistry Using standard C18? CheckPH->CheckCol Yes FixPH->CheckCol SwitchCol Switch to PFP Column (Exploit π-π & dipole interactions) CheckCol->SwitchCol Yes CheckGrad Optimize Gradient Flatten slope (1% B/min) CheckCol->CheckGrad No SwitchCol->CheckGrad UseMS Use MS/MS MRM Cy3G: 449->287 | Pt3G: 479->317 CheckGrad->UseMS If baseline separation fails

Caption: Decision tree workflow for resolving Pt3G and Cy3G co-elution in RP-HPLC.

SelectivityMechanism Cy3G Cyanidin 3-glucoside (3',4'-diOH) C18 C18 Column Hydrophobic Interactions Only Result: Co-elution Cy3G->C18 PFP PFP Column π-π & Dipole Interactions Result: Baseline Separation Cy3G->PFP Weaker Dipole Pt3G Petunidin 3-glucoside (3'-OMe, 4',5'-diOH) Pt3G->C18 Pt3G->PFP Stronger Dipole (via Methoxy group)

Caption: Mechanistic differences in selectivity between C18 and PFP stationary phases.

📚 References

  • Method Development for the Analysis of Anthocyanins in Aronio Berries via HPLC. DigitalCommons@UMaine. Available at: [Link]

  • High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 µm column. YMC America. Available at:[Link]

  • Anthocyanins inhibit tumor necrosis alpha-induced loss of Caco-2 cell barrier integrity. RSC. Available at: [Link]

  • HPLC-MS(n) Applications in the Analysis of Anthocyanins in Fruits. IntechOpen. Available at: [Link]

  • Analysis of Anthocyanins in Common Foods Using an Agilent Poroshell 120 SB-C18. Agilent Technologies. Available at: [Link]

  • Simultaneous separation by reversed-phase high-performance liquid chromatography and mass spectral identification of anthocyanins and flavonols. Elsevier B.V. Available at:[Link]

  • Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass. NIH. Available at:[Link]

  • Identification and Characterization of Anthocyanins by High-Performance Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry in Common Foods. ACS Publications. Available at: [Link]

Sources

Troubleshooting

improving extraction yield of petunidin 3-monoglucoside from plant matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the specific physicochemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the specific physicochemical challenges associated with extracting petunidin 3-monoglucoside (Pt-3-glc) from complex plant matrices (e.g., Vaccinium species, purple waxy corn, and Rhodomyrtus tomentosa).

Petunidin is an O-methylated anthocyanidin. Its 3-glucoside derivative is highly susceptible to thermal degradation, pH-dependent structural shifts, and enzymatic oxidation. This guide provides field-proven, self-validating protocols and troubleshooting logic to maximize your extraction yield and preserve molecular integrity.

Experimental Workflow & Self-Validating Protocol

To achieve high-fidelity extraction, we utilize Ultrasound-Assisted Extraction (UAE) coupled with acidified organic solvents. UAE leverages acoustic cavitation to disrupt plant cell walls (sonoporation), dramatically enhancing mass transfer without the destructive bulk heating required by traditional solid-liquid extraction 1.

Workflow A 1. Matrix Lyophilization (Halt PPO/Enzymes) B 2. Solvent Addition (60-80% EtOH, pH 1-3) A->B C 3. Ultrasound Extraction (Acoustic Cavitation) B->C D 4. Centrifugation (Phase Separation) C->D E 5. SPE Purification (Remove Sugars/Lipids) D->E F 6. HPLC-ESI-MS (Quantify Pt-3-glc) E->F

Petunidin 3-monoglucoside extraction and purification workflow.

Standard Operating Procedure: UAE of Petunidin 3-Glucoside

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Matrix Preparation

  • Action: Lyophilize (freeze-dry) the fresh plant matrix for 48 hours, then mill to a uniform particle size of <0.5 mm.

  • Causality: Removing water prevents water-driven hydrolysis and halts Polyphenol Oxidase (PPO) activity. Uniform particle size ensures consistent acoustic cavitation across the matrix.

  • Validation Check: Measure moisture content. It must be <5% (w/w) before proceeding.

Step 2: Solvent Formulation

  • Action: Prepare a solvent mixture of 60–80% Ethanol (v/v) in ultrapure water. Acidify with 1% Citric Acid or Formic Acid to reach a pH of 1.5 to 3.0 2.

  • Causality: Anthocyanins exist in a pH-dependent equilibrium. Acidification forces the molecule into the stable, red-colored flavylium cation form. Weak organic acids are chosen over strong mineral acids (like HCl) to prevent the cleavage of the 3-glucoside bond during extraction.

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Action: Combine the matrix and solvent at a Solid-to-Liquid Ratio (SLR) of 1:15 (g/mL). Submerge an ultrasonic probe (e.g., 400W, 50% amplitude) and sonicate for 25–40 minutes. Maintain the vessel in a cooling jacket at 40°C 1.

  • Causality: Temperatures exceeding 60°C cause rapid thermal degradation of the pyrylium ring. The cooling jacket counteracts the heat generated by ultrasonic cavitation.

  • Validation Check: Monitor the internal temperature continuously; if it spikes above 45°C, pause sonication.

Step 4: Phase Separation & Rapid Validation

  • Action: Centrifuge the homogenate at 5000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • Validation Check (Crucial): Perform a rapid spectrophotometric pH differential assay (absorbance at 520 nm and 700 nm at pH 1.0 vs. pH 4.5). If the extract does not show a significant reversible color change, the anthocyanins have degraded into polymeric brown pigments, and the batch must be discarded.

Quantitative Data: Extraction Parameters across Matrices

The optimal parameters for extracting Pt-3-glc vary based on the cellular architecture of the source matrix. Below is a synthesized comparison of optimized extraction metrics from recent authoritative literature.

Plant MatrixExtraction MethodOptimal Solvent SystemTemp / TimeTotal Anthocyanin YieldKey Reference
Vaccinium myrtillus (Bilberry)Advanced SLEAcidified SolventN/A14.2 mg/g (55% Pt-3-glc)3
Blueberry Pomace UAE (400W)Acidified Solvent40°C / 40 min108.23 mg/100g DW1
Purple Waxy Corn UAE (Probe)50% EtOH (aq)70°C / 25 min305.4 µg/g DW4
Rhodomyrtus tomentosa SLE60% EtOH (0.1% HCl)64.4°C / 117 min4.36 mg/g DW5

Troubleshooting Guide

When yields drop or degradation occurs, follow this logical diagnostic pathway to isolate the root cause.

Troubleshooting Start Issue: Low Pt-3-glc Yield Q1 Extract Browning? Start->Q1 A1 Reduce Temp <50°C Q1->A1 Yes Q2 pH > 3.0? Q1->Q2 No A2 Add 1% Citric Acid Q2->A2 Yes Q3 High Co-extraction? Q2->Q3 No A3 Optimize EtOH % Q3->A3 Yes

Logical troubleshooting pathway for resolving low extraction yields.

Q: My extract is turning brown/yellow during the ultrasound process. What is happening?

A: You are observing the degradation of the flavylium cation into colorless carbinol pseudobases and subsequent oxidation into brown polymeric pigments.

  • Causality: This is almost always caused by localized overheating from the ultrasonic probe or insufficient acidification.

  • Fix: Ensure your solvent pH is strictly between 1.5 and 3.0. Implement an ice-water cooling jacket and utilize pulsed sonication (e.g., 5 seconds ON, 5 seconds OFF) to allow heat dissipation.

Q: I have a high yield of total anthocyanins, but my specific yield of Petunidin 3-glucoside is disproportionately low compared to Delphinidin.

A: Petunidin is an O-methylated derivative, making it slightly more lipophilic than highly hydroxylated anthocyanidins like delphinidin.

  • Causality: If your solvent is too aqueous (e.g., <40% ethanol), it will preferentially partition the more hydrophilic anthocyanins.

  • Fix: Increase the ethanol concentration to 70–80% to better match the dielectric constant and partition coefficient of the O-methylated petunidin molecule.

Q: I am seeing peak broadening and loss of the Pt-3-glc signal during HPLC-ESI-MS analysis.

A: The molecule is likely degrading post-extraction.

  • Causality: If you used strong mineral acids (like HCl) during extraction, concentrating the extract via rotary evaporation will drastically lower the pH, causing acid-catalyzed hydrolysis of the 3-O-glucoside bond, leaving behind the unstable petunidin aglycone.

  • Fix: Switch to weak organic acids (citric or formic acid) for the extraction solvent 2.

Frequently Asked Questions (FAQs)

Q: Why is Ultrasound-Assisted Extraction (UAE) mechanistically superior to standard maceration for this specific compound? A: Petunidin 3-glucoside is trapped within the vacuoles of plant cells. Standard maceration relies entirely on passive diffusion, which is slow and requires elevated temperatures that degrade the compound. UAE generates acoustic cavitation—microbubbles that rapidly form and implode. This implosion creates localized microjets that physically tear open the cell walls (sonoporation), allowing the solvent to instantly access the vacuole. This achieves higher yields in 30 minutes than maceration achieves in 24 hours, all while keeping bulk temperatures safely below 50°C.

Q: Can I use methanol instead of ethanol for the extraction? A: While acidified methanol is historically an excellent solvent for anthocyanins and often yields slightly higher recoveries due to its lower viscosity, it is highly toxic. For any downstream applications involving in vivo studies, drug development, or nutraceuticals, ethanol is the mandatory standard to ensure GRAS (Generally Recognized As Safe) compliance.

Q: How do I remove co-extracted sugars and proteins before mass spectrometry? A: Crude extracts require Solid-Phase Extraction (SPE) cleanup. Pass the crude extract through a pre-conditioned C18 cartridge. The polar sugars and organic acids will wash out with acidified water (0.1% formic acid). The petunidin 3-glucoside will be retained on the non-polar stationary phase and can be subsequently eluted with acidified methanol or ethanol.

References

  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Optimization of the Extraction of Anthocyanins from the Fruit Skin of Rhodomyrtus tomentosa (Ait.) Hassk and Identification of Anthocyanins...
  • Optimizing Ultrasound Probe Extraction for Anthocyanin and Phenolic Content from Purple Waxy Corn's Dried Cobs: Impact of Extraction Temperature and Time Source: Current Research in Nutrition and Food Science URL
  • Extraction, isolation, and standardization of anthocyanin from Vaccinium myrtillus to evaluate their potential in glaucoma Source: World Journal of Advanced Research and Reviews URL

Sources

Optimization

Technical Support Center: Stabilizing Petunidin 3-Monoglucoside (Pt3G) in Acidic Aqueous Solutions

Welcome to the Application Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with Petunidin 3-monoglucoside (Pt3G).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with Petunidin 3-monoglucoside (Pt3G). Anthocyanins are notoriously labile, and Pt3G presents unique stabilization challenges due to its specific B-ring substitution pattern. Below, you will find mechanistic troubleshooting guides, empirically validated protocols, and kinetic data to ensure the integrity of your formulations.

Section 1: Core Principles & Mechanistic FAQs

Q: Why does Pt3G degrade in my formulation over time, even when buffered to an ideal acidic pH (e.g., pH 2.5)? A: At pH values between 1.0 and 3.0, Pt3G exists primarily as the red, resonance-stabilized flavylium cation. However, this state is in a dynamic equilibrium with the colorless carbinol pseudobase. Over time—and accelerated by thermal stress—water molecules act as nucleophiles, attacking the highly electrophilic C2 position of the flavylium cation. This hydration event forms the carbinol pseudobase, which subsequently undergoes ring opening to a chalcone, and finally, irreversible C-ring cleavage into phenolic acids and aldehydes. Therefore, acidic pH alone only slows, but does not prevent, thermodynamic degradation1[1].

Q: How does the specific molecular structure of petunidin affect its baseline stability compared to other anthocyanins like cyanidin or pelargonidin? A: Stability decreases as the degree of B-ring substitution (hydroxylation and methoxylation) increases. Petunidin features a 3',4'-dihydroxy-5'-methoxy substitution pattern. While the extra methoxy group increases steric bulk, it paradoxically lowers the oxidation potential of the molecule, making the B-ring highly susceptible to oxidative degradation and thermal stress compared to less substituted anthocyanins like pelargonidin2[2].

Pathway Pt3G Petunidin 3-Glucoside (pH 1.0 - 3.0) Flavylium Flavylium Cation (Red / Highly Stable) Pt3G->Flavylium Hydration Nucleophilic Attack (H2O Addition) Flavylium->Hydration Thermal Stress Copigmentation Addition of Copigment (e.g., Ferulic Acid) Flavylium->Copigmentation Stabilization Carbinol Carbinol Pseudobase (Colorless / Unstable) Hydration->Carbinol Degradation Irreversible Cleavage (Phenolic Acids) Carbinol->Degradation Ring Fission Complex Pi-Pi Stacking Complex (Steric Shielding) Copigmentation->Complex Complex->Hydration Blocks Nucleophile

Mechanistic pathway of Pt3G degradation and stabilization via copigmentation.

Section 2: Troubleshooting Formulation Issues

Issue 1: Rapid Color Fading During Thermal Processing (e.g., Pasteurization)
  • Root Cause: Thermal degradation of anthocyanins follows first-order kinetics. High temperatures provide the activation energy ( Ea​≈64.89 kJ/mol) required to drive the endothermic hydration of the flavylium cation3[3].

  • Corrective Action: Implement intermolecular copigmentation . By introducing a phenolic acid (such as ferulic acid or chlorogenic acid), you create a non-covalent π−π stacking complex. This supramolecular association sterically shields the C2 position of the anthocyanin from water, drastically reducing the rate of nucleophilic attack4[4].

Issue 2: Unintended Bathochromic Shifts (Bluing/Greening) Upon Excipient Addition
  • Root Cause: The o-di-hydroxyl group on the petunidin B-ring acts as a potent bidentate ligand for trace metal ions ( Fe3+ , Al3+ , Mg2+ ) often present as impurities in buffer salts or excipients. Metal chelation deprotonates the hydroxyl groups, extending the conjugated π -system and causing a strong bathochromic shift (shifting absorption to longer wavelengths, appearing blue/violet)5[5].

  • Corrective Action: If the red flavylium color is desired, utilize ultra-pure (TraceSELECT) grade buffer salts and consider incorporating a chelating agent like EDTA (0.1 mM) to sequester trace metals. Conversely, if a stable blue hue is desired, this metal-chelation mechanism can be deliberately exploited under strictly controlled stoichiometric ratios (e.g., 1:6 Pt3G to Fe3+ ).

Section 3: Advanced Stabilization Protocols

Protocol: Intermolecular Copigmentation with Ferulic Acid

This self-validating protocol utilizes ferulic acid to stabilize Pt3G in an aqueous system. Ferulic acid is chosen because its extended π -conjugated system and methoxy/hydroxy groups provide excellent orbital overlap with the petunidin core.

Causality Note: The intermolecular association constant ( K ) for copigmentation is relatively weak. Therefore, a large molar excess of the copigment is required to drive the equilibrium toward the complexed state via Le Chatelier's principle.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.1 M citrate-phosphate buffer. Adjust the pH to exactly 2.5 using 1M HCl or NaOH. Reasoning: pH 2.5 ensures >80% of Pt3G is in the reactive flavylium cation state necessary for complexation.

  • Pt3G Dissolution: Dissolve purified Pt3G in the buffer to a final concentration of 0.1 mM. Crucial: Perform this step in amber glassware to prevent photo-oxidation.

  • Copigment Addition: Add ferulic acid to achieve a 1:50 molar ratio (Pt3G : Ferulic Acid).

  • Equilibration: Stir the solution magnetically at 4°C for 2 hours in the dark. Reasoning: Copigmentation is an exothermic process; lower temperatures thermodynamically favor the formation of the π−π stacking complex.

  • Validation Checkpoint (Self-Validation): Before proceeding to thermal stress tests, analyze the solution via UV-Vis spectrophotometry. A successful copigmentation complex will exhibit a hyperchromic effect (an increase in absorbance intensity at λmax​ ) and a slight bathochromic shift (an increase in λmax​ by 5-15 nm). If these optical changes are absent, the complex has not formed; re-verify your molar ratios and buffer pH.

  • Kinetic Monitoring: Subject the aliquots to thermal stress (e.g., 80°C water bath) and sample every 30 minutes. Quench samples in an ice bath and quantify remaining Pt3G via RP-HPLC at 520 nm.

Workflow S1 1. Buffer Prep (pH 2.5) S2 2. Pt3G Dissolution (Protect from Light) S1->S2 S3 3. Copigment Addition (1:50 Molar Ratio) S2->S3 S4 4. Equilibration (4°C, 2 Hours) S3->S4 S5 5. Kinetic Analysis (HPLC/UV-Vis) S4->S5

Step-by-step experimental workflow for intermolecular copigmentation of Pt3G.

Section 4: Quantitative Data & Kinetic Parameters

To accurately predict the shelf-life of your formulations, utilize the following kinetic parameters for anthocyanin degradation in acidic aqueous media. Degradation follows a first-order reaction model ( Ct​=C0​e−kt ).

Table 1: Representative Kinetic Parameters for Anthocyanin Thermal Degradation (pH 2.5 - 3.0)

Temperature (°C)Degradation Rate Constant ( k×10−3min−1 )Half-Life ( t1/2​ ) (mins)Activation Energy ( Ea​ )
70°C 1.85~37564.89 kJ/mol
80°C 4.12~16864.89 kJ/mol
90°C 9.45~7364.89 kJ/mol

Note: The addition of a copigment at a 1:50 ratio typically decreases the degradation rate constant ( k ) by 30-50%, effectively doubling the half-life ( t1/2​ ) under identical thermal conditions.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of UPLC-ESI-MS Methods for Petunidin 3-O-glucoside Analysis

For: Researchers, scientists, and drug development professionals Introduction: The Critical Role of Petunidin 3-O-glucoside and the Imperative for Rigorous Analytical Validation Petunidin 3-O-glucoside, a prominent antho...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Petunidin 3-O-glucoside and the Imperative for Rigorous Analytical Validation

Petunidin 3-O-glucoside, a prominent anthocyanin, is a water-soluble pigment responsible for the rich red, purple, and blue hues in many fruits and vegetables, including blueberries, blackcurrants, and grapes.[1] Beyond its role as a natural colorant, there is growing scientific interest in its potential health benefits, which necessitates accurate and reliable quantification in various matrices, from raw plant materials to biological fluids.[2] The selection of an appropriate analytical methodology is paramount for generating robust data to support research, quality control, and regulatory submissions.

This guide provides an in-depth comparison of analytical techniques for the quantification of petunidin 3-O-glucoside, with a primary focus on the validation of Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS). As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a comprehensive understanding of the validation process.

The Analytical Landscape: Comparing Methodologies for Petunidin 3-O-glucoside Quantification

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, throughput, and the complexity of the sample matrix. Here, we compare the preeminent UPLC-ESI-MS technique with its common alternatives: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and the pH differential spectrophotometric method.

Parameter UPLC-ESI-MS HPLC-DAD pH Differential Method
Specificity Very High (Mass-based)Moderate to HighLow (Measures total monomeric anthocyanins)
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL)High (µg/mL)Low (mg/L)
**Linearity (R²) **>0.99>0.99Not Applicable (Endpoint measurement)
Precision (%RSD) < 15%< 10%< 5% (Repeatability), < 11% (Reproducibility)[3]
Accuracy (% Recovery) 85-115%90-110%Not Directly Assessed (Relative measure)
Throughput HighModerateHigh
Cost HighModerateLow
Expertise Required HighModerateLow

Table 1. Comparative overview of analytical methods for petunidin 3-O-glucoside analysis.

UPLC-ESI-MS stands out for its exceptional sensitivity and specificity. The coupling of the high-resolution separation power of UPLC with the mass-based detection of MS allows for the unambiguous identification and quantification of petunidin 3-O-glucoside, even in complex matrices and at trace levels.[4][5] This is particularly crucial in pharmacokinetic studies where metabolite concentrations can be exceedingly low.[6]

HPLC-DAD offers a robust and cost-effective alternative for routine quality control where high sensitivity is not the primary requirement.[1][7] While it provides good separation, it may lack the specificity to differentiate between isomers or compounds with similar chromophores.

The pH differential method is a simple and rapid spectrophotometric technique for estimating the total monomeric anthocyanin content.[3][8] Its major limitation is the lack of specificity for individual anthocyanins like petunidin 3-O-glucoside.[8] However, it serves as a useful screening tool for assessing overall anthocyanin content.

The Core of Trustworthiness: A Deep Dive into UPLC-ESI-MS Method Validation

Method validation is the cornerstone of reliable analytical data, demonstrating that a method is suitable for its intended purpose. The principles of validation are outlined in internationally recognized guidelines from bodies such as the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA). The following sections detail the critical parameters for validating a UPLC-ESI-MS method for petunidin 3-O-glucoside analysis.

A Visual Workflow for UPLC-ESI-MS Analysis

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-ESI-MS Analysis cluster_data Data Processing & Validation Sample Biological or Plant Matrix Extraction Solid Phase Extraction (SPE) or Protein Precipitation Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation (C18 Column) Evaporation->UPLC ESI Electrospray Ionization (ESI) (Positive Mode) UPLC->ESI MS Tandem Mass Spectrometry (MS/MS) (MRM Mode) ESI->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation (ICH/FDA Guidelines) Quantification->Validation

Caption: UPLC-ESI-MS analytical workflow for petunidin 3-O-glucoside.

Experimental Protocol: A Validated UPLC-ESI-MS Method

This protocol provides a starting point for the development and validation of a robust UPLC-ESI-MS method.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Rationale: SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte of interest, leading to improved sensitivity and data quality.

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the pre-treated sample (e.g., plasma with internal standard).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the petunidin 3-O-glucoside with 1 mL of acidified methanol (e.g., 0.1% formic acid in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-ESI-MS/MS System and Conditions

  • Rationale: The choice of a sub-2 µm particle size column in UPLC provides higher resolution and faster analysis times compared to traditional HPLC. ESI in positive ion mode is optimal for the detection of anthocyanins, which readily form positive ions. Tandem MS in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • Parameters:

    • UPLC System: A system capable of high-pressure gradient elution.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.[11]

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: The specific precursor and product ions for petunidin 3-O-glucoside would be determined by infusing a standard solution.

The Pillars of Validation: Ensuring Data Integrity

Validation_Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Stability Stability Validation->Stability Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

1. Specificity and Selectivity

  • Causality: This parameter ensures that the analytical signal is solely from the analyte of interest, free from interference from matrix components, metabolites, or other co-eluting substances. In UPLC-ESI-MS, the high selectivity is achieved through the unique MRM transition of petunidin 3-O-glucoside.

  • Protocol: Analyze blank matrix samples (e.g., plasma, plant extract without the analyte) to confirm the absence of any interfering peaks at the retention time and MRM transition of petunidin 3-O-glucoside.

2. Linearity and Range

  • Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. This is fundamental for accurate quantification.

  • Protocol: Prepare a series of calibration standards of petunidin 3-O-glucoside in the matrix at a minimum of five different concentrations. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the linearity using a regression analysis. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[1]

3. Accuracy

  • Causality: Accuracy reflects the closeness of the measured concentration to the true value. It is a measure of the systemic error of the method.

  • Protocol: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[12]

4. Precision

  • Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is a measure of the random error.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze replicate QC samples at three concentration levels on the same day.

    • Intermediate Precision (Inter-assay precision): Analyze replicate QC samples at three concentration levels on different days, with different analysts, or on different instruments.

    • The relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).[12]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[13]

  • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Stability

  • Causality: This ensures that the concentration of petunidin 3-O-glucoside remains unchanged during sample collection, storage, and processing. Anthocyanins are known to be sensitive to factors like pH, temperature, and light.[9]

  • Protocol: Evaluate the stability of the analyte in the matrix under various conditions:

    • Freeze-Thaw Stability: After several freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period.

    • Long-Term Stability: Under frozen storage conditions.

    • Post-Preparative Stability: In the autosampler.

7. Robustness

  • Causality: Robustness demonstrates the reliability of the method with respect to deliberate minor variations in method parameters, providing an indication of its suitability for routine use.

  • Protocol: Introduce small, deliberate changes to method parameters such as mobile phase composition, pH, column temperature, and flow rate, and assess the impact on the results.

Conclusion: UPLC-ESI-MS as the Gold Standard for Petunidin 3-O-glucoside Analysis

For researchers, scientists, and drug development professionals requiring high-quality, reliable data on petunidin 3-O-glucoside, a validated UPLC-ESI-MS method is the unequivocal gold standard. Its unparalleled sensitivity, specificity, and high-throughput capabilities provide a level of confidence in the analytical results that is essential for advancing scientific knowledge and meeting stringent regulatory requirements.

While alternative methods like HPLC-DAD and the pH differential method have their utility in specific contexts, they cannot match the comprehensive analytical power of UPLC-ESI-MS. By adhering to the rigorous validation principles outlined in this guide, laboratories can ensure the integrity of their data and contribute to the growing body of knowledge on this important bioactive compound.

References

  • Recent Applications for HPLC-MS Analysis of Anthocyanins in Food Materials. (2013, July 1). International Journal of Molecular Sciences. [Link]

  • Validation of a UHPLC-ESI-MS/MS method for anthocyanidin quantification in potato tubers. (n.d.). Czech Journal of Food Sciences. [Link]

  • A Review of Quantitative and Topical Analysis of Anthocyanins in Food. (n.d.). Applied Sciences. [Link]

  • An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). (n.d.). Applied Sciences. [Link]

  • Identification, Quantification, and Method Validation of Anthocyanins. (2021, July 14). Plants. [Link]

  • Correlation of two anthocyanin quantification methods. (n.d.). Food Chemistry. [Link]

  • LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. (2017, November 25). Beverages. [Link]

  • Comparison of HPLC Methods for Determination of Anthocyanins and Anthocyanidins in Bilberry Extracts. (2004, January 27). Journal of Agricultural and Food Chemistry. [Link]

  • Establishment and Validation of a UPLC-MS/MS Method for Quantitative D. (2025, September 9). Drug Design, Development and Therapy. [Link]

  • Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by. (n.d.). USDA ARS. [Link]

  • HPLC-MS(n) Applications in the Analysis of Anthocyanins in Fruits. (2023, April 3). IntechOpen. [Link]

  • Peonidin‑3‑Glucoside LC‑MS Analysis Method. (n.d.). MicroSolv Technology Corporation. [Link]

  • Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. (2022, June 2). Molecules. [Link]

  • UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. (2017, July 5). Frontiers in Pharmacology. [Link]

  • pH Differential Method for Anthocyanins. (2024, July 23). Scribd. [Link]

  • Comparative Method Validation: Evaluating New Techniques Against Established Standards. (2024, October 4). OMICS International. [Link]

  • Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine. (2022, December 6). Semantic Scholar. [Link]

  • Validation of pH Differential Method for the Determination of Total Anthocyanin Content in Black Rice and Black Soybean with Interlaboratory Comparison. (2025, August 6). ResearchGate. [Link]

  • Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of. (n.d.). Natural Product Sciences. [Link]

  • METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) NUR ATIE. (n.d.). EPrints USM. [Link]

  • UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. (2016, March 3). Agilent. [Link]

  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023, February 27). Molecules. [Link]

  • Determination of total monomeric anthocyanin pigment content of fruit juices, beverages, natural colorants, and wines by the pH differential method: Collaborative Study. (2026, January 17). ResearchGate. [Link]

  • UPLC-ESI-MS/MS Analysis and Evaluation of Antioxidant Activity of Total Flavonoid Extract from Paeonia lactiflora Seed Peel and Optimization by Response Surface Methodology (RSM). (2021, February 18). Molecules. [Link]

  • Comparison of various international guidelines for analytical method validation REVIEW. (n.d.). IMR Press. [Link]

  • Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. (2024, June 18). Journal of Agricultural and Food Chemistry. [Link]

Sources

Comparative

Structural and Functional Divergence of Petunidin 3-Monoglucoside and Delphinidin Derivatives: A Comparative Guide

Understanding the structure-function relationship of anthocyanins is critical for their application in pharmaceutical formulations, functional foods, and analytical standardizations. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the structure-function relationship of anthocyanins is critical for their application in pharmaceutical formulations, functional foods, and analytical standardizations. This guide provides an objective, data-driven comparison between delphinidin 3-glucoside (Dp3G) and petunidin 3-monoglucoside (Pt3G) . By analyzing the mechanistic impact of B-ring substitutions, we can accurately predict their chromatographic behavior, antioxidant capacity, and thermodynamic stability.

The B-Ring Dichotomy: Pyrogallol vs. Methoxy-Catechol

The fundamental functional differences between delphinidin and petunidin derivatives stem entirely from the substitution pattern on their B-rings.

Delphinidin possesses a pyrogallol-type B-ring (3',4',5'-trihydroxyl). This electron-rich configuration makes it an exceptional electron donor, granting it the highest antioxidant capacity among common anthocyanidins[1][2]. However, this same high electron density makes the molecule highly susceptible to auto-oxidation, electrophilic attack, and thermal degradation[3].

Petunidin is biosynthesized via the O-methylation of delphinidin at the 3' position by O-methyltransferase. This single methoxy group (-OCH₃) transforms the B-ring into a methoxy-catechol configuration. The methoxy group introduces steric hindrance and reduces the overall polarity of the molecule[4]. Consequently, while Pt3G has a slightly lower radical scavenging rate than Dp3G, it exhibits vastly superior thermal and pH stability[1][2]. Furthermore, the hydrophobic nature of the methoxy group significantly reduces petunidin's aqueous solubility compared to delphinidin[5].

StructuralComparison DP Delphinidin 3-Glucoside (3',4',5'-trihydroxyl) OMT O-Methyltransferase (Methylation at 3'-OH) DP->OMT SAM dependent DP_Prop High Antioxidant Capacity Low Thermal Stability High Aqueous Solubility DP->DP_Prop Pyrogallol B-ring effect PT Petunidin 3-Glucoside (3'-methoxy-4',5'-dihydroxyl) PT_Prop Moderate Antioxidant Capacity Enhanced Thermal Stability Lower Aqueous Solubility PT->PT_Prop Methoxy steric/hydrophobic effect OMT->PT Structural Modification

Caption: Structural divergence of delphinidin and petunidin dictates their physicochemical properties.

Quantitative Physicochemical Profiling

The structural nuances between Dp3G and Pt3G directly translate to measurable differences in analytical and functional assays. The table below summarizes their comparative performance metrics based on established chromatographic and spectrophotometric data[6][7][8].

Property / MetricDelphinidin 3-Glucoside (Dp3G)Petunidin 3-Glucoside (Pt3G)Mechanistic Causality
B-Ring Substitution 3',4',5'-trihydroxyl3'-methoxy-4',5'-dihydroxylO-methylation at the 3' position.
Precursor Ion [M]⁺ m/z 465m/z 479Addition of a methyl group (+14 Da)[8].
Product Ion (MS/MS) m/z 303m/z 317Loss of glucose moiety (-162 Da)[6][8].
UHPLC Retention Time ~5.5 min~7.1 minPt3G's methoxy group increases hydrophobicity, delaying elution on a polar C18 column[7].
Antioxidant Capacity Very HighHighDp3G's pyrogallol structure allows rapid stabilization of semiquinone radicals[2].
Thermal Stability LowModeratePt3G's methoxy group provides steric shielding against nucleophilic water attack[3][4].
Aqueous Solubility HighModerateHydrophobic methoxy groups decrease the static dipole moment in water[5].

Self-Validating Experimental Workflows

To accurately compare these derivatives in a laboratory setting, protocols must account for their pH-dependent structural transformations. Anthocyanins exist as stable, positively charged flavylium cations only at highly acidic pH (< 3.0). As pH increases, they rapidly hydrate into colorless carbinol pseudo-bases.

Protocol A: UHPLC-ESI-MS/MS Structural Profiling

This workflow isolates and quantifies Dp3G and Pt3G from complex matrices, utilizing their distinct hydrophobicity and mass-to-charge ratios.

  • Sample Extraction : Homogenize the sample in 1% HCl in methanol.

    • Causality: The acidic environment ensures the anthocyanins are protonated into the flavylium cation form, preventing structural degradation and pseudo-base formation during extraction[5].

  • Chromatographic Separation : Inject the extract onto a polar C18 UHPLC column. Use a mobile phase gradient of 2.5% aqueous formic acid and acetonitrile.

    • Causality: The polar C18 stationary phase resolves the slight hydrophobic difference between the methoxy group of petunidin and the hydroxyl group of delphinidin. The highly acidic mobile phase (pH < 3) maintains the positive charge necessary for sharp peak shapes and optimal ESI+ ionization[7].

  • ESI-MS/MS Detection : Operate the mass spectrometer in Positive Ion Mode (ESI+) using Multiple Reaction Monitoring (MRM). Monitor transitions m/z 465 → 303 for Dp3G and m/z 479 → 317 for Pt3G.

    • Causality: Anthocyanins naturally carry a positive charge in acidic solutions. Monitoring the specific transition from the intact glucoside to the aglycone (loss of 162 Da) provides definitive structural confirmation[6][8].

  • Self-Validation Checkpoint : Include a structurally distinct internal standard (e.g., Pelargonidin 3-glucoside) to monitor matrix effects and ionization suppression. Baseline resolution of Dp3G and Pt3G must be confirmed via standard injections before analyzing complex matrices to ensure no co-elution occurs.

Protocol B: Accelerated Thermal Degradation Kinetics

This protocol objectively measures the protective steric effect of petunidin's methylation against thermal stress.

  • Buffer Preparation : Prepare citrate-phosphate buffers at pH 1.0 and pH 4.5.

    • Causality: Evaluating at pH 1.0 measures the stability of the flavylium cation, while pH 4.5 assesses the stability of the colorless carbinol pseudo-base and quinoidal forms[5].

  • Thermal Stress Application : Incubate equimolar aliquots of Dp3G and Pt3G at 80°C in a light-protected water bath.

    • Causality: Accelerated thermal stress models pasteurization and extraction conditions, revealing the protective steric effect of petunidin's methoxy group compared to delphinidin's exposed pyrogallol ring[3].

  • Kinetic Tracking : Extract aliquots every 15 minutes, rapidly cool on ice to halt degradation, and measure absorbance at 520 nm.

    • Causality: The decay of the 520 nm signal directly correlates to the loss of the intact flavylium chromophore, allowing for the calculation of half-lives ( t1/2​ ) to quantitatively compare structural robustness[1].

  • Self-Validation Checkpoint : The degradation must follow linear first-order kinetics ( ln(Ct​/C0​)=−kt ). If the R2 of the natural log plot drops below 0.95, it indicates competing degradation pathways (e.g., polymerization), requiring a reduction in initial standard concentration to isolate the true unimolecular degradation rate.

ExperimentalWorkflow Ext Sample Extraction (1% HCl in Methanol) Split Ext->Split HPLC UHPLC Separation (Polar C18, 2.5% Formic Acid) Split->HPLC Aliquot for Profiling Degradation Thermal Stress Assay (80°C Water Bath, pH 1.0 - 4.5) Split->Degradation Aliquot for Kinetics MS ESI-MS/MS (Positive Mode) MRM Transition Monitoring HPLC->MS Eluent (pH < 3) Spectro UV-Vis Spectrophotometry (520 nm Absorbance) Degradation->Spectro Time-course Sampling

Caption: Self-validating workflow for the structural and kinetic profiling of anthocyanin derivatives.

References

  • Identification and Characterization of Anthocyanins by High-Performance Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry in Common Foods in the United States . ACS Publications. 6

  • High-Performance liquid chromatography-tandem mass spectrometry with polar C18 for rapid quantification of anthocyanin and flavonoid in black . Gigvvy Science. 7

  • Spectrophotometric indicators of the stability of anthocyanin-containing extracts depending on the color of plant materials . SciSpace. 1

  • Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review . PMC - NIH. 2

  • High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry . Kyoto University. 8

  • The possible thermal degradation pathways of delphinidin and petunidin . ResearchGate.3

  • Anthocyanins: Factors Affecting Their Stability and Degradation . MDPI. 4

  • Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits . Food & Nutrition Research. 5

Sources

Validation

Cross-Validation of Petunidin 3-Glucoside Quantification in Red Wine: A Comparative Guide to HPLC-DAD and UHPLC-ESI-MS/MS

Petunidin 3-glucoside (Pt3G) is a 3',5'-O-methylated anthocyanin that plays a critical role in defining the deep purple hues and antioxidant profile of red wines[1]. For researchers and drug development professionals inv...

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Author: BenchChem Technical Support Team. Date: April 2026

Petunidin 3-glucoside (Pt3G) is a 3',5'-O-methylated anthocyanin that plays a critical role in defining the deep purple hues and antioxidant profile of red wines[1]. For researchers and drug development professionals investigating the bioavailability of wine-derived polyphenols, accurate quantification of Pt3G is paramount. However, the red wine matrix is notoriously complex, heavily populated with co-eluting monomeric anthocyanins, polymeric pigments, and organic acids[2].

Relying on a single analytical platform often leads to quantification errors due to optical background noise or mass spectrometric ion suppression. This guide provides an objective, in-depth comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), demonstrating how to build a self-validating cross-validation framework.

The Mechanistic Imperative for Cross-Validation

Anthocyanins are unique among flavonoids because their molecular structure and color are highly pH-dependent. At the natural pH of red wine (pH 3.2 – 3.8), Pt3G exists in a dynamic equilibrium between the red flavylium cation, the colorless carbinol pseudobase, and the blue quinonoidal base.

To achieve reproducible quantification across different analytical platforms, the sample environment must be strictly controlled. Acidification (pH < 2.0) is mandatory to force the equilibrium entirely toward the stable flavylium cation[3]. Without this mechanistic control, optical detection at 520 nm becomes unreliable, and ionization efficiency in the MS source fluctuates wildly. Cross-validating between optical (DAD) and mass (MS/MS) detectors ensures that the quantified signal is a true representation of the molecule's concentration, free from matrix-induced structural shifts.

Cross-Validation Workflow

G A Red Wine Matrix (Complex Phenolics) B Acidification (pH < 2) Flavylium Cation Stabilization A->B C PTFE Filtration (0.22 µm) Protein/Polymer Removal B->C D HPLC-DAD (520 nm) Optical Quantification C->D Aliquot 1 E UHPLC-ESI-MS/MS Mass/Charge Quantification C->E Aliquot 2 F Absorbance Peak Area (External Calibration) D->F G MRM Transition (m/z 479 -> 317) E->G H Statistical Cross-Validation (Recovery, Precision, LOD/LOQ) F->H G->H

Methodological workflow for the cross-validation of Pt3G in red wine.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols utilize a self-validating system where matrix effects are actively measured and accounted for during the extraction and analysis phases.

Protocol A: Matrix-Matched Extraction & Recovery Spiking
  • Matrix Deconstruction: Dilute 1.0 mL of red wine with 4.0 mL of 0.1 M HCl in methanol.

    • Causality: The high concentration of HCl drops the pH below 2.0, stabilizing the flavylium cation for maximum absorbance at 520 nm[3]. Methanol disrupts non-covalent interactions between Pt3G and wine proteins.

  • Polymer Precipitation: Centrifuge the acidified mixture at 10,000 × g for 10 minutes at 4°C, then filter the supernatant through a 0.22 µm PTFE membrane.

    • Causality: Removes colloidal proteins and large polymeric tannins that cause column fouling and significant ion suppression in the ESI source.

  • Self-Validating Recovery Spike: Split the filtered sample into two equal aliquots (Aliquot A and Aliquot B). Spike Aliquot B with exactly 10 mg/L of a high-purity Pt3G reference standard.

    • Causality: By calculating the quantitative difference between Aliquot A and B against the known 10 mg/L spike, you generate an exact matrix recovery percentage. This proves the extraction efficiency is not artificially inflated or suppressed by the specific wine vintage.

Protocol B: HPLC-DAD Quantification (The Robust Baseline)
  • Chromatography: Inject 10 µL onto a C18 reversed-phase column (250 × 4.6 mm, 5 µm) maintained at 40°C.

  • Mobile Phase: Use a gradient of 5% aqueous formic acid (Solvent A) and pure methanol (Solvent B).

  • Detection: Monitor absorbance at 520 nm.

    • Causality: 520 nm is the specific λmax​ for the conjugated double-bond system of the anthocyanin flavylium cation[3]. DAD provides a highly linear, matrix-resistant baseline for quantification, though it cannot easily distinguish between co-eluting structural isomers.

Protocol C: UHPLC-ESI-MS/MS Quantification (The Structural Filter)
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column to achieve ultra-high peak capacity.

  • Ionization & Detection: Utilize positive electrospray ionization (+ESI) with Multiple Reaction Monitoring (MRM). Target the precursor molecular ion [M]+ at m/z 479 and the product ion at m/z 317[4].

    • Causality: The mass spectrometer acts as an absolute structural filter. The mass loss of 162 Da corresponds exactly to the cleavage of the O-linked glucose moiety[4]. This confirms that the peak integrated by the DAD is exclusively Pt3G and not a co-eluting peonidin or delphinidin derivative[2].

Quantitative Data Comparison

When cross-validating these methods, researchers must weigh the robustness of optical detection against the extreme sensitivity of mass spectrometry. The table below synthesizes the performance metrics typically observed during method validation[5].

Validation ParameterHPLC-UV/Vis (DAD)UHPLC-ESI-MS/MSAnalytical Causality & Impact
Limit of Detection (LOD) 0.50 – 1.00 mg/L0.01 – 0.05 mg/LMS/MS eliminates optical background noise from polymeric pigments, drastically lowering the LOD.
Limit of Quantification (LOQ) 1.50 – 3.00 mg/L0.05 – 0.15 mg/LThe high sensitivity of MS/MS is required for aged wines where monomeric Pt3G is heavily depleted.
Linear Dynamic Range 1.0 – 100.0 mg/L0.1 – 50.0 mg/LDAD is better suited for young, pigment-rich wines, allowing analysis without requiring massive dilution steps.
Matrix Effect / Recovery 92% – 105%75% – 90%ESI is highly susceptible to ion suppression from co-eluting wine sugars and organic acids, making the recovery spike protocol critical.
Selectivity ModerateVery HighMS/MS resolves isobaric overlaps and distinguishes Pt3G from co-eluting acylated derivatives.

References

  • Determination of Anthocyanidins in Berries and Red Wine by High-Performance Liquid Chromatography Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Analysis of Grape and Wine Anthocyanins by HPLC-MS Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Comparison of phenolic and chromatic characteristics of dry red wines made from native Chinese grape species and vitis vinifera International Journal of Food Properties - Taylor & Francis[Link]

  • Validation of a UHPLC-ESI-MS/MS method for anthocyanidin quantification in potato tubers Czech Journal of Food Sciences[Link]

  • Comprehensive Two-Dimensional Hydrophilic Interaction Chromatography (HILIC) × Reversed-Phase Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (RP-LC-UV-MS) Analysis of Anthocyanins and Derived Pigments in Red Wine Analytical Chemistry - ACS Publications[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation: Ensuring Accuracy in Petunidin 3-Monoglucoside Quantification with Certified Reference Materials

Introduction: The Analytical Challenge of a Promising Anthocyanin Petunidin 3-monoglucoside (also known as Petunidin-3-O-glucoside) is a naturally occurring anthocyanin responsible for the rich, dark pigmentation in many...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Promising Anthocyanin

Petunidin 3-monoglucoside (also known as Petunidin-3-O-glucoside) is a naturally occurring anthocyanin responsible for the rich, dark pigmentation in many fruits, such as blueberries, blackcurrants, and grapes.[1] As a member of the flavonoid family, it exhibits potent antioxidant properties, making it a compound of significant interest in the pharmaceutical, nutraceutical, and food science industries.[2] However, the inherent chemical instability of anthocyanins presents a formidable analytical challenge.[3][4] These molecules are highly susceptible to degradation from changes in pH, temperature, light, and oxygen, which can compromise the accuracy and reproducibility of quantification.[3]

The Cornerstone of Confidence: Certified Reference Material (CRM) vs. Standard Grade Reagents

The term "standard" is often used loosely in analytical laboratories. However, for results to be defensible and comparable across different labs and over time, the quality of the reference material is paramount. A CRM is far more than a high-purity chemical; it is a material with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[8][9]

Let's dissect the critical differences:

FeatureCertified Reference Material (CRM)Commercial "High-Purity" Standard
Purity/Concentration A certified value with a statistically derived uncertainty (e.g., 99.5% ± 0.2%).An estimated purity, often based on a single analytical technique (e.g., >98% by HPLC).
Characterization Exhaustive characterization using multiple orthogonal methods (e.g., qNMR, Mass Balance).[8]Typically characterized by a primary method (e.g., HPLC area percent) and identity confirmation (e.g., MS, NMR).
Traceability Unbroken chain of comparisons to a national or international standard (e.g., NIST, SI units).Traceability is often not established or documented.
Documentation Comprehensive Certificate of Analysis detailing the certified value, uncertainty, homogeneity, stability, and intended use.A basic Certificate of Analysis with purity and identity data.
Scientific Confidence Provides a known "true value," enabling the accurate determination of method bias (trueness).Can only be used to assess relative purity or precision; cannot establish trueness.

The causality is clear: without the stated uncertainty and traceability of a CRM, any determination of a method's accuracy is fundamentally flawed. You are comparing your results to a material with an unknown or poorly defined "true" value, rendering your accuracy calculations scientifically invalid.

A Framework for a Self-Validating HPLC Method

A robust analytical method is a self-validating system. This means that with every analytical run, built-in checks are performed to ensure the system is operating correctly before generating sample data. The following section provides a detailed protocol for validating an HPLC-UV/Vis method for Petunidin 3-monoglucoside, grounded in the principles of the ICH Q2(R1) guideline.[10]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation (ICH Q2) cluster_analysis Phase 3: Application MethodDev Method Development (Column, Mobile Phase) CRM_Prep CRM Stock & Working Standard Prep MethodDev->CRM_Prep SST System Suitability (SST) CRM_Prep->SST Specificity Specificity SST->Specificity Routine Routine Sample Analysis SST->Routine Linearity Linearity & Range Specificity->Linearity Specificity->Routine Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->Routine Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Routine LOQ LOD / LOQ Precision->LOQ Precision->Routine Robustness Robustness LOQ->Robustness LOQ->Routine Robustness->Routine

Workflow for HPLC Method Validation.
Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common and effective choice for flavonoid analysis.[11]

  • Mobile Phase: A gradient elution is typically required.

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Expert Insight: The addition of an acid like formic or trifluoroacetic acid (TFA) is crucial. It lowers the pH of the mobile phase, ensuring that the Petunidin 3-monoglucoside molecule remains predominantly in its stable, colored flavylium cation form, which is essential for consistent retention and sensitive detection.[3][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance for Petunidin 3-monoglucoside is typically around 525-535 nm. A PDA detector is highly recommended to monitor the entire spectrum and assess peak purity.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • CRM Stock Solution: Accurately weigh a suitable amount of the Petunidin 3-monoglucoside CRM and dissolve it in a diluent (e.g., 50:50 methanol:water with 0.1% HCl) to create a stock solution of known concentration (e.g., 1000 µg/mL). Note: Anthocyanin stability is poor in neutral or basic solutions; always use an acidified solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the CRM stock solution. The concentration range should bracket the expected concentration of the analyte in your samples.

  • System Suitability Standard: A mid-range calibration standard can be used for this purpose.

Validation Protocol: A Step-by-Step Guide
  • Causality: This is the foundational check performed before any analysis. It verifies that the entire chromatography system (pump, injector, column, detector) is functioning within acceptable limits on the day of analysis. It is the first gate in a self-validating system.

  • Procedure: Make five or six replicate injections of the SST standard.

  • Acceptance Criteria:

ParameterAcceptance CriterionRationale
Peak Area %RSD ≤ 2.0%Ensures injection precision and stable detector response.
Retention Time %RSD ≤ 1.0%Indicates stable pump flow and mobile phase composition.
Tailing Factor (T) ≤ 2.0A measure of peak symmetry; high tailing can affect integration accuracy.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
  • Causality: This experiment proves that the analytical signal belongs solely to Petunidin 3-monoglucoside and is not influenced by interference from the sample matrix, impurities, or degradation products.[7][11]

  • Procedure:

    • Inject a blank diluent to ensure no system peaks interfere.

    • Inject the Petunidin 3-monoglucoside CRM solution.

    • Inject a sample matrix that has been "spiked" with the CRM.

    • Use the PDA detector to perform a peak purity analysis on the analyte peak in the spiked sample. The peak should be spectrally homogenous.

  • Causality: This establishes that the method's response is directly proportional to the concentration of the analyte across a defined range. This is essential for accurate interpolation of unknown sample concentrations.[7][13]

  • Procedure: Inject each of the five (or more) calibration standards in triplicate. Construct a calibration curve by plotting the average peak area against the known concentration of the CRM.

  • Data Analysis & Acceptance:

ParameterAcceptance Criterion
Correlation Coefficient (R²) ≥ 0.999
y-intercept Should be close to zero.
Residual Plot Points should be randomly scattered around the x-axis.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
5.055,120
10.0110,500
25.0274,980
50.0552,100
100.01,103,500
  • Causality: Accuracy demonstrates the closeness of the experimental result to the true value. This is the single most critical validation parameter that mandates the use of a CRM. The certified value of the CRM serves as the "true value" anchor.

  • Procedure: Prepare a blank sample matrix and spike it with the Petunidin 3-monoglucoside CRM at three different concentration levels (e.g., low, medium, and high, corresponding to 80%, 100%, and 120% of the expected sample concentration). Analyze these spiked samples in triplicate.

  • Calculation & Acceptance:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Acceptance Criterion: Typically 98.0% to 102.0% recovery.

Example Accuracy Data:

LevelSpiked (µg/mL)Measured (µg/mL)% Recovery
Low20.019.899.0%
Medium50.050.3100.6%
High80.080.8101.0%
  • Causality: Precision measures the degree of scatter between a series of measurements, demonstrating the method's consistency and reproducibility.

  • Procedure:

    • Repeatability (Intra-assay precision): Prepare and analyze a minimum of six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument to assess variability within the lab.

  • Data Analysis & Acceptance:

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

    • Acceptance Criterion: %RSD ≤ 2.0%.

  • Causality: These parameters define the lower limits of the method's capability. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected.[12][14]

  • Procedure: These can be determined experimentally by analyzing a series of low-concentration standards or calculated based on the standard deviation of the response and the slope (S) of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

Visualizing the Analyte

Understanding the structure of the molecule being analyzed provides context for its chromatographic behavior.

Simplified structure of Petunidin 3-monoglucoside.

Conclusion: From Analytical Method to Authoritative Data

In the landscape of scientific research and product development, the quality of analytical data is non-negotiable. This guide has detailed a comprehensive, step-by-step approach to validating an HPLC method for Petunidin 3-monoglucoside that is not only compliant with international standards but is also scientifically robust and self-validating.

The central thesis is unequivocal: the use of a Certified Reference Material is the lynchpin of this entire process. It transforms the validation exercise from a relative comparison into an absolute measurement of performance. By anchoring the determination of accuracy to a material with a certified value, known uncertainty, and metrological traceability, researchers and developers can have the highest degree of confidence in their results. This confidence is essential for making informed decisions, ensuring product quality and safety, and advancing scientific understanding.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana Source: SciELO URL: [Link]

  • Title: Validation of the Analytical Method for the Determination of Flavonoids in Broccoli Source: ResearchGate URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids Source: Philippine Journal of Science URL: [Link]

  • Title: Validation of a HPLC Method for Flavonoid Biomarkers in Skullcap (Scutellaria) and Its Use to Illustrate Wide Variability in the Quality of Commercial Tinctures Source: PubMed URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Development of certified reference materials for two acylated anthocyanins Source: PubMed URL: [Link]

  • Title: Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA Source: MDPI URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Petunidin 3-Monoglucoside | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]

  • Title: Petunidin 3-O-glucoside | CAS:71991-88-3 | Anthocyanins | High Purity Source: BioCrick URL: [Link]

  • Title: Petunidin 3-Glucoside | C22H23O12+ | CID 443651 Source: PubChem URL: [Link]

  • Title: Development of certified reference materials for two acylated anthocyanins Source: ResearchGate URL: [Link]

  • Title: The possible thermal degradation pathways of delphinidin and petunidin Source: ResearchGate URL: [Link]

  • Title: Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects Source: PMC URL: [Link]

  • Title: Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method Source: USDA ARS URL: [Link]

  • Title: Synthesis and Properties of 5,7-dimethylated anthocyanins: Focusing on peonidin-3-O-glucoside and petunidin-3-O-glucoside Source: ResearchGate URL: [Link]

Sources

Validation

comparative bioavailability of petunidin 3-O-glucoside and its aglycone

An in-depth pharmacokinetic and physicochemical analysis of anthocyanins reveals a profound dichotomy between their naturally occurring glycosylated forms and their aglycone counterparts. For researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacokinetic and physicochemical analysis of anthocyanins reveals a profound dichotomy between their naturally occurring glycosylated forms and their aglycone counterparts. For researchers and drug development professionals targeting oxidative stress or neuroinflammation, understanding the comparative bioavailability of petunidin 3-O-glucoside (Pt-3-glc) and its aglycone, petunidin , is critical.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic differences in stability, intestinal transport, and systemic distribution between these two molecular entities, supported by validated experimental workflows.

Structural Dynamics and Physiological Stability

The fundamental difference in bioavailability between Pt-3-glc and petunidin stems from their molecular architecture. Petunidin, the aglycone, is a polymethoxy flavylium cation[1]. In the acidic environment of the stomach (pH ~2), the flavylium cation is stable. However, upon entering the near-neutral pH of the small intestine or the slightly alkaline environment of saliva, the electron-deficient flavylium ring of the aglycone undergoes rapid hydration, forming a colorless hemiketal, followed by ring-opening to yield an unstable chalcone[2][3].

Conversely, the attachment of a glucose moiety at the C-3 position in Pt-3-glc provides significant steric hindrance and structural integrity. Glycosylation not only increases hydrophilicity and aqueous solubility but also shields the C-ring from rapid nucleophilic attack by water, thereby drastically increasing the molecule's half-life in the gastrointestinal (GI) tract[3][4].

Stability Aglycone Petunidin (Aglycone) Highly Unstable at pH > 4 Hydration Rapid Hydration (Hemiketal Formation) Aglycone->Hydration Glucoside Petunidin 3-O-glucoside Sterically Shielded Glucoside->Hydration Slowed Kinetics Transport Intact Transport via SGLT1 / GLUT2 Glucoside->Transport Protected C-ring RingOpen Ring Cleavage (Chalcone Formation) Hydration->RingOpen Degradation Phenolic Acids (Pre-systemic Loss) RingOpen->Degradation

Physicochemical degradation pathways of Petunidin vs. Petunidin 3-O-glucoside.

Comparative Absorption Pathways

The disposition of anthocyanins follows a unique pharmacokinetic pattern. While most flavonoids are absorbed as aglycones after enzymatic cleavage, anthocyanins are uniquely absorbed in their intact glycoside forms[5].

  • Petunidin 3-O-glucoside: Pt-3-glc utilizes active transport mechanisms. The glucose moiety acts as a recognition motif for the sodium-dependent glucose transporter 1 (SGLT1) on the apical membrane of enterocytes, and the facilitative glucose transporter 2 (GLUT2) on the basolateral membrane[2][6]. This active transport allows a fraction of intact Pt-3-glc to enter the portal vein[7].

  • Petunidin (Aglycone): Lacking the sugar moiety, the aglycone cannot exploit SGLT1/GLUT2 transporters. Its absorption relies entirely on passive paracellular or transcellular diffusion. Because of its extreme instability at intestinal pH, the vast majority of the aglycone degrades into phenolic acids (e.g., syringic acid) before absorption can occur[8][9].

Quantitative Bioavailability Profile

The following table synthesizes the comparative pharmacokinetic parameters of both compounds based on ex vivo and in vitro models[6][9][10].

Pharmacokinetic ParameterPetunidin (Aglycone)Petunidin 3-O-glucoside (Pt-3-glc)
Aqueous Solubility Poor (Hydrophobic)High (Hydrophilic)
Primary Absorption Route Passive Diffusion (Minimal)Active Transport (SGLT1 / GLUT2)
Intestinal Permeability (Caco-2) < 0.05% (Rapidly degraded)0.05% - 1.0% (Intact transport)
Human Serum Albumin (HSA) Affinity ModerateHigh (Glycosylation enhances binding)
Primary Circulating Forms Syringic acid, Vanillic acidIntact Pt-3-glc, Glucuronides, Phenolic acids

Protein Binding and Systemic Distribution

A critical factor in drug distribution is binding affinity to Human Serum Albumin (HSA). Typically, the removal of a sugar moiety increases a flavonoid's hydrophobicity, thereby increasing HSA affinity. However, petunidin exhibits a rare structural anomaly. Fluorescence correlation spectroscopy and quenching assays demonstrate that glycosylation actually increases the affinity of petunidin for HSA [10]. Pt-3-glc shows a superior binding constant compared to its aglycone, facilitating better systemic transport and protecting the molecule from rapid renal clearance once it reaches the bloodstream[10].

Validated Experimental Methodologies

To objectively evaluate these differences in a laboratory setting, the following self-validating protocols must be strictly adhered to. The causality behind these specific conditions is rooted in the pH-dependent structural volatility of the flavylium cation.

Protocol A: Caco-2 Monolayer Permeability Assay

This assay evaluates the intestinal transport efficiency of Pt-3-glc versus petunidin. Caco-2 cells are utilized because they spontaneously differentiate to express tight junctions and SGLT1/GLUT2 transporters, perfectly mimicking the human enterocyte barrier[6][11].

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days. Validation Step: Measure Trans Epithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm², ensuring tight junction integrity[2].

  • Buffer Preparation (Critical): Prepare Hank's Balanced Salt Solution (HBSS). Adjust the apical buffer to pH 6.0 and the basolateral buffer to pH 7.4 . Causality: The slightly acidic apical pH mimics the microclimate of the intestinal brush border and prevents the immediate degradation of the petunidin aglycone during the assay[5].

  • Dosing: Apply 50 µM of Pt-3-glc or Petunidin to the apical chamber.

  • Sampling: Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh pH 7.4 HBSS.

  • Stabilization & Analysis: Immediately acidify the collected basolateral samples with 1% formic acid. Causality: Acidification forces the molecules back into the stable flavylium cation state for accurate quantification via HPLC-MS/MS[6].

Caco2Workflow Seed Seed Caco-2 Cells on Transwell Inserts TEER Culture 21 Days Validate TEER > 400 Ω·cm² Seed->TEER Buffer Apical pH 6.0 / Basolateral pH 7.4 (Prevents Aglycone Degradation) TEER->Buffer Dose Apply Pt-3-glc or Petunidin (50 µM Apical) Buffer->Dose Sample Sample Basolateral Chamber (30 - 120 min) Dose->Sample Acidify Immediate Acidification (1% Formic Acid) Sample->Acidify HPLC Quantify via HPLC-MS/MS Calculate Papp Acidify->HPLC

Step-by-step Caco-2 cell monolayer permeability assay workflow for anthocyanins.

Protocol B: HSA Binding Affinity via Fluorescence Quenching

This protocol determines the systemic distribution potential by measuring how effectively the anthocyanin binds to blood transport proteins[10].

  • Protein Preparation: Prepare a 10 µM solution of Human Serum Albumin (HSA) in 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Titration: Sequentially titrate Pt-3-glc or petunidin into the HSA solution to achieve final ligand concentrations ranging from 0 to 50 µM.

  • Incubation: Incubate the mixture in the dark at 37°C for 5 minutes to allow complex formation.

  • Spectroscopy: Record the fluorescence emission spectra using an excitation wavelength ( λex​ ) of 280 nm and capturing emission ( λem​ ) from 300 to 450 nm. Causality: Excitation at 280 nm targets the tryptophan residues in HSA. As the anthocyanin binds to the hydrophobic pockets of HSA, it quenches the intrinsic tryptophan fluorescence.

  • Data Modeling: Plot the fluorescence quenching data using the Stern-Volmer equation to calculate the binding constant ( Ka​ ) and the number of binding sites ( n ).

Conclusion and Formulation Strategies

The comparative analysis heavily favors petunidin 3-O-glucoside over its aglycone for therapeutic development. The aglycone's inherent instability at physiological pH and its inability to utilize active intestinal transporters render its direct oral bioavailability practically negligible[3][7].

For drug development professionals formulating anthocyanin-based therapeutics, efforts must focus on the glycosylated forms. To further enhance the bioavailability of Pt-3-glc, formulation strategies should explore co-pigmentation (complexing Pt-3-glc with other flavonoids or metal ions to shield the flavylium cation) or encapsulation in lipid-based nanocarriers to bypass early GI degradation and deliver the intact glucoside directly to the SGLT1/GLUT2 transport sites[12].

References

  • Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. nih.gov. Available at:[Link]

  • Bioavailability of Anthocyanins: Whole Foods versus Extracts. nih.gov. Available at:[Link]

  • Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. acs.org. Available at:[Link]

  • Anthocyanins. novapublishers.com. Available at:[Link]

  • Anthocyanins: Dietary Sources, Bioavailability, Human Metabolic Pathways, and Potential Anti-Neuroinflammatory Activity. intechopen.com. Available at: [Link]

  • Anthocyanin-Rich Purple Plant Foods: Bioavailability, Antioxidant Mechanisms, and Functional Roles in Redox Regulation and Exercise Recovery. mdpi.com. Available at:[Link]

  • Pharmacokinetic profile of bilberry anthocyanins in rats and the role of glucose transporters. ovid.com. Available at:[Link]

  • Chapter 7: The Stability and Absorption of Anthocyanins in the Mouth. rsc.org. Available at:[Link]

  • Bioavailability of anthocyanins. usask.ca. Available at:[Link]

  • Exploring the Bioavailability of Red Grape Skin Extract Polyphenols: A Caco-2 Cell Model Study. nih.gov. Available at:[Link]

  • Some Anthocyanins Could Be Efficiently Absorbed across the Gastrointestinal Mucosa: Extensive Presystemic Metabolism Reduces Apparent Bioavailability. acs.org. Available at:[Link]

  • An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA. nih.gov. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Petunidin 3-monoglucoside proper disposal procedures

At the forefront of nutraceutical research and drug development, handling high-purity analytical standards like Petunidin 3-monoglucoside (Pt3glc) requires more than just following basic safety guidelines; it requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of nutraceutical research and drug development, handling high-purity analytical standards like Petunidin 3-monoglucoside (Pt3glc) requires more than just following basic safety guidelines; it requires a deep understanding of the molecule's physicochemical behavior. While Pt3glc itself is a naturally occurring anthocyanin with low intrinsic toxicity, the operational reality of utilizing this compound involves highly acidic organic solvents, fine particulate powders, and complex HPLC effluents.

As your trusted partner in laboratory safety and chemical handling, we have designed this comprehensive, self-validating guide to direct the proper segregation, cleanup, and disposal of Petunidin 3-monoglucoside waste. By understanding the causality behind these procedures, your laboratory can ensure strict Environmental Health and Safety (EHS) compliance while preventing cross-contamination.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first analyze the physical and chemical environment in which Petunidin 3-monoglucoside operates. Anthocyanins are highly pH-dependent. To maintain its stable, intensely colored flavylium cation form, Pt3glc is routinely dissolved in acidified solvents (e.g., 0.1%–1.0% hydrochloric acid, formic acid, or trifluoroacetic acid in methanol).

Consequently, the primary hazard in Pt3glc disposal is rarely the anthocyanin itself, but rather the flammability and corrosivity of its carrier solvents and the dusting potential of the lyophilized powder[1].

Table 1: Petunidin 3-monoglucoside Operational Hazard Summary

ParameterValue / DescriptionOperational Implication
CAS Number 6988-81-4Required for EHS waste labeling and chemical inventory tracking.
Physical State Dark red/purple crystalline powderHigh dusting potential; avoid aerosol formation. Must be handled in a chemical fume hood[1].
GHS Hazard Class Not classified as hazardousLow intrinsic toxicity[2]. However, standard laboratory safety and PPE protocols strictly apply.
Chemical Stability Stable under recommended conditionsEmits toxic fumes (e.g., carbon oxides) upon thermal decomposition during fire conditions[1].
Solvent Profile Soluble in acidified MeOH, EtOH, DMSOLiquid waste streams will be dominated by flammable, acidic organic solvents requiring specialized segregation.

Waste Segregation Workflow

Proper segregation prevents dangerous exothermic reactions in waste carboys and reduces disposal costs. The following decision matrix dictates how Pt3glc waste should be routed based on its physical state and solvent matrix.

WasteFlow Start Petunidin 3-monoglucoside Waste Generation Solid Solid Waste (Vials, Powders, PPE) Start->Solid Dry handling Liquid Liquid Waste (Assay & HPLC Effluents) Start->Liquid Extraction/Analysis EHS_Solid Standard Chemical Solid Waste Receptacle Solid->EHS_Solid Bag & Seal Aqueous Aqueous Waste (<5% Organics, Buffers) Liquid->Aqueous Aqueous assays Organic Acidified Organic Waste (MeOH, Formic Acid, ACN) Liquid->Organic HPLC/LC-MS EHS_Aq Aqueous Waste Carboy (Check pH before disposal) Aqueous->EHS_Aq Neutralize if needed EHS_Org Flammable / Acidic Liquid Waste Carboy Organic->EHS_Org Segregate from oxidizers

Figure 1: Decision matrix and segregation workflow for Petunidin 3-monoglucoside laboratory waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that scientists can independently verify the safety and completeness of the disposal process.

Protocol A: Solid Waste Disposal (Pure Standard & Consumables)

Causality: Lyophilized anthocyanin powders are highly electrostatic and prone to aerosolization. While smaller quantities might technically fall under general waste in some local jurisdictions[2], professional laboratory standards dictate that all chemically contaminated consumables (weigh boats, pipette tips, gloves) be treated as chemical waste to prevent facility-wide contamination[3].

  • Containment: Inside the fume hood, place all empty Pt3glc vials, contaminated weigh boats, and pipette tips into a puncture-resistant, sealable plastic bag.

  • Consolidation: Transfer the sealed bag into the laboratory’s designated EHS Solid Chemical Waste bin.

  • Labeling: Label the bin clearly with "Non-hazardous chemical solid waste - contains trace Petunidin 3-monoglucoside."

  • Validation Step: Inspect the exterior of the sealed bag and the fume hood surface. A lack of purple/red particulate confirms that the electrostatic powder has been successfully contained without aerosolization.

Protocol B: Liquid Waste Disposal (HPLC Effluents & Extracts)

Causality: LC-MS and HPLC analyses of Pt3glc typically utilize mobile phases containing acetonitrile (ACN), methanol (MeOH), and acidic modifiers (e.g., 0.1% Formic Acid). Mixing these acidic organic effluents with incompatible waste streams (like strong oxidizers or cyanides) can trigger dangerous exothermic reactions[1].

  • Segregation: Direct HPLC effluent or extraction solvents into a designated "Non-Halogenated Flammable Liquid Waste" carboy.

  • Venting: Ensure the waste carboy is equipped with a vented cap. Acidified organic solvents can generate trace gases over time; a sealed cap risks pressure buildup and container rupture.

  • Documentation: Log the exact solvent composition (e.g., "49% MeOH, 50% H2O, 1% Formic Acid, trace Petunidin 3-monoglucoside") on the EHS hazardous waste tag.

  • Validation Step: Measure the pH of the waste carboy using pH indicator strips before final EHS pickup. A stable, expected acidic reading (pH 2-4) confirms that the effluent has not been inadvertently mixed with incompatible basic streams.

Protocol C: Spill Containment and Decontamination

Causality: Anthocyanins act as intense, persistent dyes. Cleaning a spill with pure water is often insufficient and simply spreads the stain. However, exposing the anthocyanin to a mildly alkaline solution disrupts its chromophore—converting the intensely colored flavylium cation into a colorless carbinol pseudobase or chalcone—facilitating complete and verifiable removal.

  • Isolation: Immediately alert personnel and ensure the area is well-ventilated. Don appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)[3].

  • Absorption (Liquid Spill): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust. Scoop the absorbed material into a solid waste container[1].

  • Decontamination (Solid/Residue): Prepare a mild alkaline cleaning solution (e.g., 1% sodium bicarbonate in water). Spray the affected area. You will observe an immediate color shift from deep red/purple to a pale blue/colorless state as the molecule degrades.

  • Validation Step (The "White Wipe" Test): Wipe the decontaminated surface with a clean, white absorbent pad. The complete absence of pink or purple residue on the pad confirms 100% molecular removal and successful decontamination.

References

Sources

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